Buparlisib (BKM120) is built on a pyrimidine core scaffold [1]. This core is substituted with:
A pivotal study deconvoluted this compound's dual activity by making minimal, single-atom changes to its core [2]. This research led to derivatives with discrete biological activities, which are summarized in the table below.
Table 1: this compound Derivatives with Separated Activities
| Compound Name | Core Structure Change | Primary Activity | Key Finding |
|---|---|---|---|
| This compound (BKM120) | Pyrimidine | Dual: PI3K inhibition & Microtubule destabilization | Antiproliferative action is dominated by microtubule-dependent mitotic arrest [2]. |
| MTD147 | Pyrimidine → Pyridine | Primarily Microtubule Destabilization | Minimal PI3K inhibition; triggers phosphorylation of Histone H3, nuclear DNA condensation, and G2/M arrest [2]. |
| PQR309 | Pyrimidine → Triazine | Primarily Pan-PI3K Inhibition | No detectable microtubule-destabilizing activity; arrests cells in the G1/S phase [2]. |
The following diagram illustrates the core structure of this compound and the sites of modification that define its SAR.
This compound core structure and key modification sites.
Further SAR exploration focused on hybridizing this compound's structure by replacing the C4 morpholine moiety with sulfonyl side chains found in mTOR inhibitors [1]. This strategy successfully generated potent dual PI3K/mTOR inhibitors. The table below summarizes the inhibitory activity (IC50) of key compounds against PI3K isoforms and mTOR.
Table 2: In Vitro Inhibitory Activity (IC50 in nM) of this compound and Key Derivatives [1]
| Compound | R1 (on sulfone) | R2 (on pyridyl) | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
|---|---|---|---|---|---|---|---|
| This compound | - | -CF₃ | 52 [3] | 166 [3] | 116 [3] | 262 [3] | >10,000 [1] |
| Compound 6 | Cyclopropyl | -CF₃ | 16 | 314 | 288 | 240 | 1,680 |
| Compound 11 | Cyclopropyl / (S)-3-Methylmorpholine | -CF₃ | 16 | 264 | 164 | 197 | 2,090 |
| Compound 26 | Cyclopropyl / (S)-3-Methylmorpholine | -F | 20 | 376 | 204 | 46 | 189 |
Key findings from this optimization include:
To evaluate the activity of PI3K inhibitors like this compound and its derivatives, several standard in vitro and cellular assays are used. The methodologies for key experiments cited in the search results are outlined below.
1. PI3K Enzyme Inhibition Assay
2. Cell Proliferation/Viability Assay (MTT Assay)
3. Immunoblotting (Western Blotting)
4. Apoptosis Assays
5. Microtubule Dynamics Assay
6. X-ray Crystallography
The following diagram visualizes the primary workflow for the cellular and mechanism-based assays.
Experimental workflow for evaluating this compound derivatives.
Understanding this compound's SAR has direct implications for drug development. The separation of its on-target (PI3K) and off-target (microtubule) activities provides a clear strategy to design next-generation inhibitors with improved safety profiles [2]. Furthermore, the successful development of dual PI3K/mTOR inhibitors from the this compound scaffold highlights a promising approach to overcome resistance mechanisms in cancer therapy [1].
| Cancer Type / Model | Key Findings on Efficacy | Proposed Mechanism & Notes | Source Context |
|---|---|---|---|
| Cholangiocarcinoma (Bile duct cancer) | Inhibits cancer cell aggressiveness [1]. | Targets oxidative stress resistance via suppression of the IRS1-related pathway [1]. | Preclinical Research |
| Colorectal Cancer (CRC) | Suppresses Y-Box Binding Protein 1 (YBX1) expression and inhibits cancer progression [2]. | Acts on the YBX1-PI3K/AKT regulatory axis, especially under hypoxic stress [2]. | Preclinical Research |
| Esophageal Cancer | Compound with dual PI3K/BRD4 inhibition shows promise; efficacy enhanced by senolytic agent ABT-737 [2]. | Induces cellular senescence; senolytic agent clears senescent cells [2]. | Preclinical Research |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | In a Phase II trial, combination with paclitaxel showed median overall survival of 10.4 months vs. 6.5 months with paclitaxel alone [3]. | Pan-PI3K inhibition re-sensitizes or enhances chemotherapy effect [3]. | Early Clinical Trial |
| Steroid-Resistant Asthma (via ILC2 cells) | Attenuates resistance of group 2 innate lymphoid cells (ILC2s) to dexamethasone [2]. | Demonstrates role in restoring sensitivity by inhibiting the PI3K/AKT/mTOR pathway in non-cancer context [2]. | Preclinical Research |
| Triple-Negative Breast Cancer (TNBC) | Pathway is hyperactivated in ~60% of TNBC; inhibitors developed to counteract this [4]. | Inhibits pathway involved in chemoresistance, apoptosis inhibition, and DNA repair [4]. | Review / Mechanism |
Buparlisib is an oral pan-class I PI3K inhibitor that targets all four isoforms (α, β, γ, δ) of the class I PI3K family [5] [6]. It acts by disrupting a critical signaling cascade that cancer cells use for growth and survival.
The diagram below illustrates the PI3K/AKT/mTOR pathway and where this compound acts.
Figure 1: this compound inhibits the PI3K/AKT/mTOR pathway, a key driver of cancer cell growth and survival.
To evaluate this compound in preclinical models, researchers use standardized methodologies. Key experiments include:
In Vitro Cell Viability and Proliferation Assays
Analysis of Pathway Inhibition and Apoptosis
In Vivo Efficacy Studies
While preclinical data is promising, the clinical development of this compound highlights significant challenges.
The table below summarizes the core clinical development information for buparlisib, a pan-class I PI3K inhibitor [1].
| Attribute | Details |
|---|---|
| Other Names | AN2025, BKM120, BKM-120, NVP-BKM120 [2] |
| Drug Class | PI3K inhibitor (pan-class I) [2] [1] |
| Developers | Adlai Nortye (global), Nippon Kayaku (Japan option) [3] [4] [2] |
| Key Indication | Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) [3] |
| Latest Phase | Phase III (Discontinued) [3] |
| Key Trial | Phase III BURAN Trial (N=487) [3] |
| Primary Endpoint | Overall Survival (OS) [3] |
| Outcome | Did not meet primary endpoint; no improvement in OS vs. paclitaxel alone [3]. |
| Safety Profile | Consistent with previous findings; no new safety signals identified [3]. |
| Development Status | Discontinued following Phase III results [3]. |
This compound is a potent oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It targets all four catalytic isoforms (p110α, p110β, p110δ, p110γ) of Class I PI3Ks [1]. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making it a prominent target for therapy [1].
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the site of inhibition by this compound.
Diagram of the PI3K/AKT/mTOR signaling pathway and this compound's molecular target. This compound inhibits the PI3K enzyme, blocking the conversion of PIP2 to PIP3 and subsequent pathway activation that drives tumor cell survival and growth [1].
Despite the clinical discontinuation in HNSCC, this compound remains a tool in preclinical and early-stage research, primarily investigating combination therapies and resistance mechanisms.
The following table summarizes key pan-class I PI3K inhibitors, highlighting their profiles and development status based on recent scientific literature and clinical trials.
| Inhibitor Name | Primary Target(s) | Key Clinical/Preclinical Findings | Development Status (as of 2025) |
|---|
| Buparlisib (BKM120) | Pan-class I PI3K (α, β, δ, γ) [1] [2] [3] | • Showed potent cytotoxicity in T-ALL cell lines (IC50: 1.05–2.34 μM) [1]. • Phase II in metastatic triple-negative breast cancer showed limited clinical benefit (12% clinical benefit rate), no objective responses [3]. | Clinical development discontinued for some cancers (e.g., breast cancer) due to toxicity and futility [4]. | | Copanlisib (BAY 80-6946) | Predominantly PI3Kα and PI3Kδ [5] [6] [4] | • Preclinical activity in PIK3CA-mutant colorectal cancer lines [6]. • In osteosarcoma PDX models, prolonged event-free survival but no tumor regression [5]. | FDA-approved for relapsed follicular lymphoma; Phase III trials in indolent NHL ongoing [5] [4]. | | ZSTK-474 | Pan-class I PI3K [1] | • Showed high cytotoxicity in T-ALL cell lines (IC50: 0.99–3.39 μM), comparable to BKM120 [1]. | Preclinical investigation stage. | | Paxalisib (GDC-0084) | Pan-class I PI3K & mTOR [4] | • Reported a clinically meaningful increase in median overall survival vs. temozolomide in newly diagnosed, unmethylated glioblastoma [4]. | Phase II/III trial (GBM AGILE) reported positive results in 2024 [4]. |
To evaluate the efficacy and mechanisms of pan-PI3K inhibitors, several standard in vitro and in vivo protocols are routinely employed.
The diagram below illustrates the core PI3K-AKT-mTOR pathway, which is hyperactivated in many cancers and targeted by pan-PI3K inhibitors.
This pathway is frequently dysregulated in cancer through mechanisms like PIK3CA mutations or PTEN loss, making it a prime therapeutic target [1] [7] [6].
| Cancer Type / Context | Clinical Setting | Evidence of Efficacy & Relationship with PIK3CA Mutation |
|---|---|---|
| HR+/HER2- Breast Cancer (with Letrozole) | Phase Ib Trial | Mutations in PIK3CA and MAP3K1 were associated with clinical benefit; Luminal A subtype was a strong predictor of response [1]. |
| HR+/HER2- Breast Cancer (with Capecitabine) | Phase I Trial | Modest activity observed; unexpected low rate of PIK3CA mutations (3/17) made biomarker analysis inconclusive [2]. |
| Triple-Negative Breast Cancer (TNBC) | Phase II Monotherapy Trial | No confirmed objective responses; alterations in PI3K pathway genes did not predict for clinical benefit [3]. |
| Urothelial Carcinoma | Phase II Monotherapy Trial | Modest activity; response was not robustly predicted by TSC1 or PIK3CA alterations alone [4]. |
This compound (BKM120) is an oral, pan-class I PI3K inhibitor that targets all four catalytic subunit isoforms (p110α, p110β, p110γ, p110δ) by competitively binding to the ATP-binding site [5]. It primarily exerts its anticancer effects by inhibiting the hyperactivated PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to suppressed proliferation, induced apoptosis, and inhibited angiogenesis [5].
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.
This pathway illustrates how this compound targets the core of the PI3K signaling cascade. PIK3CA mutations, which frequently occur in the helical (E542K, E545K) or kinase (H1047R) domains, lead to constitutive activation of the p110α catalytic subunit, resulting in pathway hyperactivation and oncogenesis [6].
The presence of a PIK3CA mutation alone is an inconsistent predictor of this compound response. Research indicates that co-alterations and molecular context are critical:
PIK3CA and inactivating MAP3K1 mutations had a significantly higher likelihood of clinical benefit (71%) compared to those with neither mutation (11%) [1].PIK3CA and MAP3K1 mutations may serve as a genomic marker for this more responsive, less aggressive subtype [1].TSC1 loss-of-function alterations, though this was not a robust predictor, indicating that the pattern of co-alterations influences sensitivity [4].Here are key methodological considerations for evaluating this compound sensitivity, derived from the clinical trials analyzed:
The field is moving towards more selective PI3K inhibition to improve the therapeutic window. The recent INAVO120 phase III trial demonstrated a significant overall survival benefit with inavolisib, a PI3Kα-selective inhibitor that also degrades mutant p110α, combined with palbociclib and fulvestrant in PIK3CA-mutated HR+/HER2- breast cancer [8]. This highlights that while this compound paved the way, next-generation inhibitors may offer superior efficacy and tolerability.
Buparlisib primarily exerts its effect by inhibiting the hyperactivated PI3K/AKT/mTOR pathway, a critical driver in many cancers. The diagram below illustrates the signaling pathway and where this compound acts.
Diagram of PI3K/AKT/mTOR pathway and this compound inhibition site.
Clinical trials have demonstrated modest efficacy for this compound, but also significant toxicity that has limited its development.
| Trial / Cancer Type | Phase | Intervention | Key Efficacy Results | Common & Notable Toxicities |
|---|---|---|---|---|
| Various Advanced Solid Tumors with PI3K pathway activation [1] | II | This compound monotherapy | Clinical Benefit Rate: 15.1% (22/146 pts); ORR: 1.4% (2/146 pts) [1] | Fatigue, nausea, hyperglycemia, decreased appetite, diarrhea; Depression, anxiety, increased lipase [1] |
| Platinum-Resistant Metastatic Urothelial Carcinoma [2] | II | This compound monotherapy | Modest activity; 1 PR and 6 SD in initial cohort (n=13); No DC at 8 wks in expansion cohort (n=4) [2] | Treatment-related toxicities in 17/19 pts; 2 pts discontinued due to toxicity [2] |
| HER2-, HR+ Advanced Breast Cancer (BELLE-2) [3] | III | This compound + Fulvestrant vs Placebo + Fulvestrant | Significant PFS prolongation, but excessive side effects [3] | Excessive side effects [3] |
| PD-1/PD-L1–Pretreated R/M HNSCC (BURAN) [4] | III | This compound + Paclitaxel vs Paclitaxel | OS: 9.6 vs 9.7 mo (HR 1.02); PFS: 4.1 vs 4.1 mo (HR 0.97); Grade ≥3 TRAEs: 71.0% vs 33.8% [4] | High discontinuation due to AEs (45.2% vs 16.9%); Rash, abnormal liver function, hyperglycemia, mood alterations [5] [4] |
For researchers, the methodology from key studies provides a template for investigating PI3K inhibitors.
Understanding the absorption and metabolism of this compound is critical for clinical trial design and patient management.
The clinical efficacy of this compound and other PI3K inhibitors is often limited by intrinsic and adaptive resistance mechanisms.
The experience with this compound informs the future development of PI3K pathway inhibitors.
This compound (BKM120) is an orally bioavailable, potent, and highly specific pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K (α, β, γ, and δ) by competitively binding the lipid kinase domain on adenosine triphosphate (ATP). This inhibition blocks the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/AKT/mTOR pathway [1] [2]. This pathway is one of the most frequently dysregulated signaling networks in cancer, implicated in cell growth, survival, proliferation, and metabolism. In breast cancer, aberrant PI3K signaling is driven by various genetic alterations, including PIK3CA mutations (present in approximately 25-40% of hormone receptor-positive (HR+) breast cancers) and loss of the tumor suppressor PTEN [3] [4]. Such dysregulation contributes not only to tumorigenesis and progression but also to resistance to established therapies, including endocrine therapy in HR+ disease and anti-HER2 agents [1] [5]. Consequently, the PI3K pathway represents a rational therapeutic target, and this compound has been extensively investigated in breast cancer, primarily in combination with other agents to overcome or preempt treatment resistance.
This compound has been evaluated in combination with multiple drug classes across different breast cancer subtypes. The table below summarizes key clinical trials and their outcomes.
Table 1: Clinical Efficacy of this compound Combination Therapies in Breast Cancer
| Breast Cancer Subtype | Combination Partner | Study Phase | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| HR+/HER2- (advanced/metastatic) | Fulvestrant | Phase III (BELLE-2) | Significantly longer median PFS vs placebo + fulvestrant (6.9 vs 5.0 months). | [4] |
| HR+/HER2- (advanced/metastatic) | Fulvestrant | Phase I | Clinical Benefit Rate (CBR) of 58.6%; activity observed in patients with ESR1 and AKT1 mutations. | [3] |
| HER2+ (trastuzumab-resistant) | Lapatinib | Phase IB (PIKHER2) | Manageable toxicity and preliminary signs of antitumor activity; Recommended Phase II Dose: lapatinib 1000 mg + this compound 80 mg. | [5] |
| Triple-Negative (metastatic) | None (Monotherapy) | Phase II | Clinical Benefit Rate of 12% (all stable disease); no confirmed objective responses; median PFS 1.8 months. | [6] |
| HER2+ (advanced) | Paclitaxel + Trastuzumab | Phase IB | Clinical activity observed in a early-stage trial. | [7] |
These studies underscore that the therapeutic potential of this compound is most pronounced in HR+/HER2- breast cancer when combined with endocrine therapy like fulvestrant. Conversely, its activity as a single agent in triple-negative breast cancer (TNBC) is limited, suggesting that PI3K inhibition alone is insufficient in this subtype [6].
This protocol is derived from the Phase I/II clinical trials for postmenopausal women with metastatic estrogen receptor-positive (ER+) breast cancer [3].
Proactive monitoring and management of adverse events (AEs) are critical. The table below outlines common AEs and management strategies.
Table 2: Safety Monitoring and Management for this compound-based Therapy
| Adverse Event | Monitoring Frequency | Grade 1/2 Management | Grade ≥3 Management |
|---|---|---|---|
| Hyperglycemia [3] [6] | Fasting plasma glucose at baseline, Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. | Initiate or intensify oral hypoglycemics. | Interrupt this compound until resolution to ≤Grade 1; re-initiate at a reduced dose with close monitoring. |
| Mood Alterations (e.g., depression, anxiety) [3] [6] | Patient Health Questionnaire (PHQ-9) and Generalized Anxiety Disorder (GAD-7) scales at baseline and on Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. | Monitor and consider counseling/supportive care. | For Grade 2 persisting >14 days or ≥Grade 3, interrupt this compound and consult psychiatry; consider dose reduction upon resolution. |
| Hepatic Transaminase Elevation [8] [3] | Liver function tests at baseline, Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. | Monitor. | Interrupt this compound until resolution to ≤Grade 1; resume at a reduced dose. |
| Rash [3] | Clinical skin exam. | Antihistamines or topical corticosteroids. | Interrupt this compound until resolution to ≤Grade 1; resume at a reduced dose. If Grade 4, discontinue permanently. |
| Fatigue [3] [6] | Patient-reported and clinical assessment. | Supportive care. | If Grade 3 for >7 days or Grade 4, interrupt this compound until improvement, then consider dose reduction. |
To confirm the on-target effect of this compound in pre-clinical or clinical research settings, the following protocol using Reverse Phase Protein Array (RPPA) can be employed [6].
The following diagram illustrates the experimental workflow and the molecular changes this protocol is designed to detect.
This compound represents an important tool for targeting the oncogenic PI3K pathway in breast cancer. Its combination with fulvestrant provides a validated clinical protocol for overcoming endocrine resistance in HR+/HER2- metastatic disease. The provided application notes, clinical protocols, and detailed laboratory methodology offer a framework for researchers to further investigate the biology of PI3K inhibition and optimize therapeutic strategies for breast cancer patients.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade for cell growth and survival, and its dysregulation is a common feature in many cancers, including breast cancer [1]. While mutations in this pathway are present in over 70% of breast cancer cases, the therapeutic application of inhibitors like this compound, a pan-class I PI3K inhibitor, has faced challenges, particularly in TNBC [1] [2].
Clinical trials for this compound have primarily focused on hormone receptor-positive (HR+), HER2-negative breast cancers. The BELLE-2 and BELLE-3 trials investigated this compound with fulvestrant, and while they showed a prolongation of progression-free survival (PFS), this came at the cost of significant side effects, leading to the termination of the BELLE-3 trial [2]. The BELLE-4 trial, which combined this compound with paclitaxel in HER2-negative advanced breast cancer (including patients regardless of hormone receptor status), was stopped for futility as the addition of this compound did not improve PFS compared to paclitaxel alone [2] [3]. These results led Novartis to cancel its breast cancer development program for this compound [2].
For TNBC specifically, a newly analyzed drug is Eganelisib, a highly selective small-molecule immunomodulator that targets PI3K-gamma [1]. A clinical trial is currently registered to determine its effectiveness in patients with TNBC, though results are not yet available [1].
The table below summarizes key clinical trial data for this compound in advanced breast cancer.
| Trial Name / Phase | Patient Population | Intervention | Control | Primary Outcome (PFS) | Overall Survival (OS) | Key Findings & Status |
|---|---|---|---|---|---|---|
| BELLE-4 (Phase II/III) [3] | Women with HER2-negative LA/mBC, no prior chemo for advanced disease | This compound + Paclitaxel (n=207) | Placebo + Paclitaxel (n=209) | Median PFS: 8.0 mo (B+P) vs. 9.2 mo (Pla+P); HR 1.18 | Not reported for phase II | No PFS improvement. Trial stopped for futility. |
| BELLE-2 (Phase III) [2] | Postmenopausal women with HR+, HER2-negative AI-resistant LA/mBC | This compound + Fulvestrant (n=not specified) | Placebo + Fulvestrant (n=not specified) | Median PFS: Significantly prolonged | Not specified | PFS significantly improved, but with excessive side effects. |
| BELLE-3 (Phase III) [2] | Patients with HR+, HER2-negative LA/mBC progressing on/after mTOR inhibitor | This compound + Fulvestrant (n=not specified) | Placebo + Fulvestrant (n=not specified) | Not specified | Not specified | Trial terminated due to excessive side effects. |
The following is a generalized protocol based on the design of clinical trials like BELLE-4 for evaluating a PI3K inhibitor (e.g., this compound) in combination with chemotherapy in advanced breast cancer.
1. Study Objective: To evaluate the efficacy and safety of this compound in combination with Paclitaxel versus Paclitaxel alone in patients with advanced Triple-Negative Breast Cancer. 2. Patient Population:
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of action for PI3K inhibitors like this compound and eganelisib in the context of breast cancer.
The future of targeting the PI3K pathway in TNBC may lie in several key areas:
The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling mechanism that regulates essential cellular processes including proliferation, survival, metabolism, and growth. In hormone receptor-positive (HR+) breast cancer, dysregulation of this pathway frequently occurs through PIK3CA mutations (encoding the p110α isoform of PI3K), with approximately 40% of HR+/HER2- advanced breast cancers harboring these activating mutations [1]. These genetic alterations contribute significantly to endocrine therapy resistance by establishing bidirectional crosstalk between the PI3K pathway and estrogen receptor (ER) signaling, ultimately promoting estrogen-independent tumor growth and survival [2] [3]. The prevalence of PI3K pathway alterations in HR+ breast cancer, coupled with its role in resistance mechanisms, establishes a strong rationale for targeting this pathway in combination with endocrine therapies such as fulvestrant.
This compound (codenamed BKM120) is an oral pan-class I PI3K inhibitor that selectively targets all four isoforms of class I PI3K (p110α, β, δ, and γ) in an ATP-competitive manner [4] [2]. By inhibiting these enzymes, this compound blocks the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing activation of the PI3K/AKT/mTOR signaling cascade [2]. This inhibition results in reduced tumor cell proliferation, induction of apoptosis, and anti-angiogenic effects in susceptible tumor cell populations [5]. Preclinical models demonstrated that this compound combined with fulvestrant produces synergistic antitumor activity in ER+ breast cancer xenografts, providing the foundational evidence for clinical development of this combination [3] [6].
Table 1: Key Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical name | 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine |
| Molecular formula | C18H21F3N6O2 |
| Molecular weight | 410.401 g·mol−1 |
| Target | Pan-class I PI3K inhibitor (α, β, δ, γ isoforms) |
| IC50 values | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM |
| Administration | Oral |
| Recommended dose | 100 mg daily (continuous or intermittent) |
The initial Phase I trial (NCT01339442) established the safety profile and recommended Phase II dose of this compound in combination with fulvestrant [6] [7]. This study employed a standard 3+3 design to evaluate this compound at 80 mg and 100 mg daily doses combined with fulvestrant (500 mg IM on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles). The trial determined the maximum tolerated dose (MTD) as this compound 100 mg daily plus fulvestrant, with dose-limiting toxicities primarily comprising hepatic transaminase elevations, hyperglycemia, and rash [6]. Among 29 evaluable patients, the clinical benefit rate was 58.6% (95% CI: 40.7–74.5%), demonstrating preliminary efficacy in a heavily pretreated population [7]. Interestingly, response was not clearly associated with PIK3CA mutation status, though loss of PTEN, progesterone receptor negativity, or TP53 mutations were more common in resistant cases [6].
The BELLE-2 trial (NCT01610284) was a randomized, double-blind, placebo-controlled, multicenter Phase III study that enrolled 1,147 postmenopausal women with aromatase inhibitor-resistant, HR+/HER2- advanced breast cancer [3]. Patients were randomized to receive this compound (100 mg/day) or placebo plus fulvestrant. The study met its primary endpoint, demonstrating significantly improved progression-free survival (PFS) in the this compound combination arm compared to fulvestrant alone (6.9 vs. 5.0 months; HR 0.78, 95% CI 0.67–0.89; p=0.00021) [3]. In a prespecified analysis of patients with activated PI3K pathway status (n=372), median PFS was 6.8 versus 4.0 months (HR 0.76, 95% CI 0.60–0.97; p=0.014) [3]. An exploratory analysis using circulating tumor DNA (ctDNA) revealed particularly enhanced benefit in patients with PIK3CA mutations detected in plasma (median PFS: 7.0 vs. 3.2 months; HR 0.58, 95% CI 0.41–0.82) [8].
The BELLE-3 trial (NCT01633060) evaluated the combination in 432 patients with HR+/HER2- advanced breast cancer who had progressed on or after endocrine therapy and mTOR inhibitors [9]. This population represented a more treatment-resistant group, yet still demonstrated significantly longer PFS with this compound plus fulvestrant compared to placebo plus fulvestrant (3.9 months vs. 1.8 months; HR 0.67, 95% CI 0.53–0.84; p=0.00030) [9]. These consistent findings across both Phase III trials provided compelling evidence that PI3K inhibition with this compound can reverse resistance to endocrine therapy, even in heavily pretreated patients.
Table 2: Efficacy Outcomes from Phase III Clinical Trials of this compound plus Fulvestrant
| Trial (Phase) | Population | Treatment Arms | Median PFS (months) | Hazard Ratio (95% CI) | Clinical Benefit Rate |
|---|---|---|---|---|---|
| BELLE-2 (III) | Overall population (N=1,147) | This compound + Fulvestrant | 6.9 | 0.78 (0.67–0.89) | - |
| Placebo + Fulvestrant | 5.0 | - | |||
| PI3K-activated (n=372) | This compound + Fulvestrant | 6.8 | 0.76 (0.60–0.97) | - | |
| Placebo + Fulvestrant | 4.0 | - | |||
| PIK3CA mutant ctDNA (n=200) | This compound + Fulvestrant | 7.0 | 0.58 (0.41–0.82) | - | |
| Placebo + Fulvestrant | 3.2 | - | |||
| BELLE-3 (III) | Overall population (N=432) | This compound + Fulvestrant | 3.9 | 0.67 (0.53–0.84) | - |
| Placebo + Fulvestrant | 1.8 | - | |||
| Phase I | Metastatic ER+ BC (n=29) | This compound + Fulvestrant | - | - | 58.6% (40.7–74.5%) |
The combination of this compound with fulvestrant demonstrated a characteristic on-target toxicity profile consistent with pan-PI3K inhibition [3] [9] [6]. In the BELLE-2 trial, the most common grade 3-4 adverse events in the this compound arm compared to placebo included increased alanine aminotransferase (25% vs. 1%), increased aspartate aminotransferase (18% vs. 3%), hyperglycemia (15% vs. <1%), and rash (8% vs. 0%) [3]. Similar patterns were observed in BELLE-3, with additional notable grade 3-4 adverse events including hypertension (6% vs. 4%) and fatigue (3% vs. 1%) [9]. These toxicities reflected the central role of PI3K signaling in metabolic regulation and hepatic function.
The Phase I trial provided important insights into dosing strategies to improve tolerability, finding that intermittent dosing (5 days on/2 days off) reduced toxicity while maintaining adequate drug exposure [6] [7]. This approach decreased early-onset adverse events and allowed for more sustained treatment duration in some patients. The study also monitored on-target effects through serial C-peptide measurements, which significantly increased during treatment, confirming effective pathway inhibition [6].
Based on the observed safety profile, specific management guidelines were developed for key adverse events:
Hepatic transaminase elevation: Regular monitoring of liver function tests (days 1 and 15 of initial cycles, then day 1 of subsequent cycles). For grade 2 elevations, interrupt this compound until resolution to ≤ grade 1; if resolution occurs within 7 days, maintain dose, otherwise reduce by one level. For grade 3-4 elevations, interrupt immediately and reduce dose by one level upon resolution to ≤ grade 1 [6].
Hyperglycemia: Baseline fasting glucose should be ≤120 mg/dL. For grade 1 or initial grade 2 fasting plasma glucose, maintain current dose with initiation/intensification of hypoglycemics. Grade 2 requiring re-check within 24 hours and resolution to grade 1 within 14 days; if not resolved, reduce dose by one level. Grade 3 hyperglycemia requires immediate drug omission and dose reduction upon resolution [6].
Rash: For grade 1-2 rash, maintain current dose with antihistamines or topical corticosteroids. Grade 3 rash requires omission until resolution to ≤ grade 1; if resolution within 7 days, reduce one dose level; if >7 days or grade 4, permanently discontinue [6].
Mood alterations: Baseline assessment with PHQ-9 and GAD-7 questionnaires, with ongoing monitoring. Grade 2 mood alterations lasting >14 days or any grade 3 events require dose interruption and reduction [6].
Table 3: Management of Common this compound-Related Toxicities
| Adverse Event | Monitoring | Grade 2 | Grade 3 | Grade 4 |
|---|---|---|---|---|
| Transaminase elevation | LFTs days 1/15 initial cycles, then day 1 | Interrupt until ≤G1; if >7 days to resolve, reduce dose | Interrupt immediately; reduce dose upon resolution to ≤G1 | Same as grade 3 |
| Hyperglycemia | Fasting glucose regularly | Maintain dose + hypoglycemics; check in 24h; resolve to G1 in 14d or reduce dose | Omit dose; reduce upon resolution to ≤G1 | Same as grade 3 |
| Rash | Skin exam regularly | Maintain dose + topical steroids/antihistamines | Omit until ≤G1; if ≤7d to resolve, reduce dose; if >7d, D/C | Permanent discontinuation |
| Mood alterations | PHQ-9, GAD-7 at baseline and regularly | If >14 days, interrupt and consider dose reduction | Interrupt and reduce dose | Permanent discontinuation |
The efficacy of this compound plus fulvestrant appears enhanced in molecularly selected populations, particularly those with PIK3CA mutations [3] [8]. Two primary methods were employed in clinical trials for detecting PI3K pathway activation:
Tumor tissue analysis: Archival tumor tissue samples were analyzed for PIK3CA mutations and PTEN expression loss using next-generation sequencing and immunohistochemistry, respectively [3]. However, this method showed limitations due to tumor heterogeneity and evolutionary changes over time.
Circulating tumor DNA (ctDNA) analysis: Blood-based collection of cell-free DNA enabled non-invasive assessment of PIK3CA mutation status through digital droplet PCR or next-generation sequencing platforms [3] [8]. This approach captured spatial and temporal heterogeneity more effectively and emerged as potentially more predictive of treatment benefit.
In BELLE-2, patients with PIK3CA-mutated ctDNA derived substantial benefit from the combination (HR 0.58), whereas those with wild-type ctDNA showed no improvement (HR 1.02) [8]. This differential response suggests that ctDNA-based mutation analysis may represent a superior biomarker for patient selection compared to tissue-based testing.
Exploratory analyses from Phase I trials identified additional potential biomarkers associated with treatment response. Loss of PTEN expression, progesterone receptor negativity, and TP53 mutations were more commonly observed in resistant cases [6] [7]. Conversely, the presence of AKT1 and ESR1 mutations did not preclude clinical benefit, suggesting that this compound may remain active in these molecular subsets [7]. These findings require validation in larger datasets but provide direction for future biomarker development.
Figure 1: Biomarker Analysis Pathway for this compound Response Prediction - This workflow illustrates the parallel approaches for tissue and liquid biopsy-based biomarker assessment to identify patients most likely to benefit from this compound plus fulvestrant treatment.
The Phase III BELLE-2 trial employed a randomized, double-blind, placebo-controlled design with specific methodological considerations [3]:
The Phase I trial established comprehensive pharmacodynamic evaluation methods [6] [7]:
Figure 2: Clinical Trial Workflow for this compound-Fulvestrant Combination - This diagram outlines the key stages in the clinical evaluation of this compound plus fulvestrant, from patient screening through endpoint assessment.
Despite demonstrating efficacy in Phase III trials, the development of this compound for HR+ breast cancer was ultimately discontinued due to its challenging toxicity profile [4] [3]. The high incidence of grade 3-4 adverse events resulted in substantial treatment discontinuations (approximately 23% in BELLE-2), potentially limiting the full realization of clinical benefit [3]. These observations highlighted the therapeutic limitations of pan-PI3K inhibition and stimulated the development of more targeted approaches, particularly PI3Kα-specific inhibitors such as alpelisib, which offers improved tolerability while maintaining efficacy in PIK3CA-mutated tumors [1] [5].
The BELLE-2 and BELLE-3 trials provided important proof-of-concept that targeting the PI3K pathway can reverse endocrine resistance in HR+ breast cancer [3] [9]. Furthermore, the biomarker analyses from these studies established the importance of ctDNA-based mutation detection as a potentially superior approach to archival tissue testing for patient selection [8]. These findings have informed subsequent drug development strategies in this space, emphasizing the importance of molecular selection and tolerability optimization.
Several promising research directions have emerged from the this compound clinical development program:
Intermittent dosing strategies: Based on Phase I findings that intermittent scheduling (5 days on/2 days off) improved tolerability while maintaining efficacy, future PI3K inhibitor development could explore alternative dosing regimens to enhance the therapeutic index [6] [7].
Novel combination approaches: Preclinical evidence suggests potential for combining PI3K inhibitors with other targeted agents, including CDK4/6 inhibitors, to overcome resistance mechanisms [2] [10]. Early-phase trials explored this compound combinations with letrozole, tamoxifen, and other targeted agents, though development was limited by toxicity concerns [2].
Biomarker refinement: Further investigation of resistance biomarkers beyond PIK3CA mutations, including PTEN loss, TP53 mutations, and progesterone receptor status, may enable better patient selection [6] [7]. Additionally, serial ctDNA monitoring during treatment could help identify emerging resistance mechanisms and guide subsequent therapy.
PI3Kβ-sparing inhibitors: The toxicity profile of this compound may partly result from inhibition of non-α isoforms, particularly PI3Kβ, which plays important roles in metabolic regulation. Development of PI3Kβ-sparing inhibitors represents an alternative approach to improving tolerability [1].
The comprehensive clinical evaluation of this compound in combination with fulvestrant provided valuable insights into both the potential and limitations of PI3K pathway inhibition in HR+ breast cancer. While the combination demonstrated statistically significant and clinically meaningful improvements in progression-free survival, particularly in patients with PIK3CA-mutated tumors identified through ctDNA analysis, the toxicity profile ultimately limited its clinical utility. The development journey of this compound highlighted critical considerations for targeted therapy development, including the importance of biomarker-driven patient selection, the need for tolerable dosing strategies, and the value of pharmacodynamic monitoring. These lessons continue to inform the development of next-generation PI3K pathway inhibitors and combination strategies for patients with advanced HR+ breast cancer.
This compound is an orally-bioavailable pan-Class I PI3K inhibitor that targets all four isoforms (alpha, beta, gamma, and delta) of the class I PI3K p110 catalytic subunit in an ATP-competitive manner. [1] Preclinical studies demonstrate that this compound inhibits activation of the PI3K/AKT/mTOR pathway and induces proliferation arrest. [1] The drug has shown particular efficacy in cancer models with PIK3CA mutations, with inhibitory effects being more pronounced in cell lines harboring these mutations compared to wild-type counterparts. [1] A critical pharmacological property of this compound is its excellent brain penetration, with brain-plasma ratios between 1.5-2 demonstrated in preclinical models, unaffected by efflux transporters at the blood-brain barrier. [2] This characteristic makes it particularly suitable for treating cancers with potential for CNS involvement.
Paclitaxel is a microtubule-stabilizing agent that promotes tubulin polymerization and inhibits microtubule depolymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. [3] In HNSCC, paclitaxel has demonstrated single-agent activity and has been combined with carboplatin concurrently with radiotherapy for regionally advanced disease. [3] The scientific rationale for combining this compound with paclitaxel stems from their complementary mechanisms of action: while paclitaxel targets microtubule dynamics, this compound inhibits the PI3K pathway, which is frequently dysregulated in HNSCC. Importantly, research has revealed that this compound itself exhibits microtubule-destabilizing activity through binding to the colchicine site on tubulin, suggesting potential synergistic effects with paclitaxel. [4]
Table 1: Clinical Efficacy of this compound plus Paclitaxel in HNSCC Clinical Trials
| Trial Name/Phase | Patient Population | Treatment Arms | Overall Survival (Median) | Progression-Free Survival (Median) | Objective Response Rate |
|---|---|---|---|---|---|
| BERIL-1 (Phase 2) [5] | Platinum-pretreated R/M HNSCC | This compound + Paclitaxel vs Placebo + Paclitaxel | HR: 0.72 (p=0.041) | 4.6 vs 3.5 months (HR: 0.65) | Not reported |
| BURAN (Phase 3) [6] | PD-1/PD-L1 pretreated R/M HNSCC | This compound + Paclitaxel vs Paclitaxel alone | 9.6 vs 9.7 months (HR: 1.02; p=0.85) | 4.1 months both arms (HR: 0.97; p=0.77) | 30.3% vs 20.7% (p=0.024) |
| Subgroup Analysis [5] | TILs-positive with PI3K pathway activation | This compound + Paclitaxel | HR: 0.43 (95% CI: 0.21-0.87; p=0.016) | Not reported | Not reported |
| Subgroup Analysis [5] | TILs-positive with NOTCH pathway activation | This compound + Paclitaxel | HR: 0.40 (95% CI: 0.18-0.90; p=0.022) | Not reported | Not reported |
The BERIL-1 phase 2 trial demonstrated statistically significant improvements in both overall survival (OS) and progression-free survival (PFS) for the this compound-paclitaxel combination compared to paclitaxel alone in platinum-pretreated recurrent/metastatic HNSCC patients. [5] However, the subsequent phase 3 BURAN trial in PD-1/PD-L1 pretreated patients did not confirm these survival benefits, showing nearly identical median OS between arms (9.6 vs 9.7 months). [6] Despite the lack of survival advantage, the combination showed a significantly higher objective response rate (30.3% vs 20.7%, p=0.024), suggesting retained biological activity. [6] Importantly, biomarker analyses from BERIL-1 revealed substantial benefits in specific molecular subgroups, particularly patients with tumor-infiltrating lymphocytes (TILs) and concurrent PI3K or NOTCH pathway activation, where hazard ratios for death were 0.43 and 0.40, respectively. [5]
Table 2: Safety Profile of this compound plus Paclitaxel in HNSCC Clinical Trials
| Safety Parameter | BERIL-1 Trial (Phase 2) | BURAN Trial (Phase 3) |
|---|---|---|
| Most Common Grade ≥3 AEs | Hyperglycemia, anemia, neutropenia [1] | Not specified |
| Grade ≥3 AE Rate | 82% (this compound) vs 72% (placebo) [1] | 87.5% (combination) vs 59.4% (paclitaxel alone) |
| Treatment Discontinuation due to AEs | Not reported | 45.2% (combination) vs 16.9% (paclitaxel alone) |
| AE of Special Interest | Not reported | 88.2% (combination) vs 75.0% (paclitaxel alone) |
The safety profile of the this compound-paclitaxel combination demonstrates increased toxicity compared to paclitaxel monotherapy. In the phase 3 BURAN trial, grade 3 or higher adverse events occurred in 87.5% of patients receiving the combination versus 59.4% receiving paclitaxel alone. [6] Treatment-related grade 3 or higher AEs were reported in 71.0% versus 33.8%, respectively. [6] Notably, hyperglycemia has been consistently reported as a common adverse effect of this compound, consistent with its mechanism of action as a PI3K inhibitor. [1] The BURAN trial reported that AEs led to study drug discontinuation in 45.2% of patients in the combination group versus 16.9% in the paclitaxel alone group. [6] These findings highlight the need for careful patient selection and management when administering this combination.
Cell Viability and Proliferation Assays:
Cell Death and Cell Cycle Analysis:
Protein Expression and Signaling Pathway Analysis:
Gene Expression Analysis in Tumor Stem Cells (TSCs):
Diagram 1: Dual Mechanism of Action of this compound and Paclitaxel Combination. This compound (yellow) inhibits both PI3K signaling and microtubule polymerization by binding to the colchicine site, while paclitaxel (green) stabilizes microtubules. These complementary disruptions of cell division and survival pathways lead to enhanced mitotic arrest and apoptosis.
Diagram 2: Comprehensive Experimental Workflow for this compound-Paclitaxel Combination Development. The workflow progresses from in vitro studies through in vivo models to clinical evaluation, with each stage informing the next. Key components include mechanistic studies in HNSCC cell lines with varying PIK3CA status, pharmacokinetic/pharmacodynamic evaluation in patient-derived xenograft models, and phased clinical development.
Recent evidence highlights the critical importance of biomarker-driven patient selection for the this compound-paclitaxel combination. Immunogenomic analyses from the BERIL-1 trial demonstrated that patients with tumor immune infiltration (TILs-positive) and specific oncogenic alterations derived substantial benefit from the combination. [5] Specifically, those with PI3K pathway activation (25% of patients) showed a hazard ratio for death of 0.43 (95% CI: 0.21-0.87, p=0.016), while patients with NOTCH pathway activation (20.5% of patients) exhibited a HR of 0.40 (95% CI: 0.18-0.90, p=0.022). [5] These findings suggest that molecular profiling for PI3K and NOTCH pathway alterations, combined with assessment of tumor immune microenvironment, may identify patient subgroups most likely to benefit from this combination therapy.
Additional biomarker investigations should include:
This compound pharmacokinetics have been characterized in multiple clinical trials. The maximum-tolerated dose (MTD) has been established as 100 mg daily dosing, achieving mean Cmax serum level of 1010 ng/mL at 1 hour after oral administration. [8] Preclinical assessments demonstrate excellent brain penetration with brain-plasma ratios between 1.5-2, unaffected by efflux transporters at the blood-brain barrier. [2] This characteristic is particularly relevant for HNSCC patients at risk for CNS metastases. This compound exhibits complete oral bioavailability and relatively small volume of distribution (<1 L/kg), with brain concentrations exceeding those in most other organs. [2]
Paclitaxel dosing in combination with this compound follows the standard schedule for HNSCC: 80 mg/m² on days 1, 8, and 15 of 28-day cycles. [6] Dose reductions may be necessary based on toxicity, with clinical trials implementing reductions to 40 mg/m²/week for management of hematologic and non-hematologic toxicities. [3] The combination demonstrates manageable toxicity profile with hyperglycemia, anemia, and neutropenia as the most common grade 3-4 adverse events. [1]
The combination of this compound with paclitaxel represents a mechanistically rational approach for treating HNSCC through simultaneous targeting of the PI3K pathway and microtubule dynamics. While early-phase trials showed promising efficacy signals, the recent phase 3 BURAN trial highlights the critical importance of patient selection, demonstrating no overall survival benefit in an unselected PD-1/PD-L1 pretreated population. [6] Future development of this combination should focus on biomarker-enriched populations, particularly patients with evidence of PI3K pathway activation, NOTCH pathway alterations, and tumor immune infiltration, where substantial benefits have been observed. [5]
The dual mechanism of action of this compound—inhibiting both PI3K signaling and microtubule polymerization—provides a unique therapeutic approach that warrants further investigation. [4] Additional research should focus on optimizing dosing schedules, exploring sequential administration strategies, and evaluating the combination in earlier lines of therapy and in conjunction with other targeted agents. As the treatment landscape for HNSCC continues to evolve with the integration of immunotherapy, defining the precise role of PI3K inhibition in combination with chemotherapy remains an area of active investigation with significant potential for advancing patient care.
The table below summarizes the core dosing regimen established for buparlisib monotherapy:
| Parameter | Specification |
|---|---|
| Recommended Dose | 100 mg, orally [1] [2] [3] |
| Dosing Schedule | Once daily, continuously [2] [4] |
| Cycle Duration | 28 days [2] [4] |
| MTD Determination | Identified in a first-in-human phase I dose-escalation study (range: 12.5–150 mg/day) [1] [3] |
Managing adverse events (AEs) with prompt dose modification is critical for maintaining patients on therapy. The following table outlines common AEs and the standard dose reduction strategy.
Table 1: Frequent Adverse Events (AEs) and Dose Modification Protocol
| Category | Details | Management |
|---|---|---|
| Common AEs | Hyperglycemia, rash, diarrhea, nausea, anorexia, fatigue, elevated liver enzymes (AST/ALT), and mood alterations (anxiety, depression) [1] [2] [3]. |
| Dose Reduction Steps | First reduction: 80 mg daily Second reduction: 60 mg daily [2] [4] | | Monitoring | Fasting plasma glucose, liver function tests (LFTs), and mood assessment tools (e.g., PHQ-9, GAD-7) are recommended, typically every 2 weeks initially [2]. |
The following diagram illustrates the PI3K signaling pathway targeted by this compound and the core workflow for patient management in clinical studies.
For scientists designing experiments or clinical trials, consider these points:
I hope these synthesized application notes and protocols are helpful for your research and development work. Should you require more focused information on combination therapies or specific toxicology data, please feel free to ask.
This compound (BKM120) is an orally bioavailable, potent pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ) by competitively binding to the ATP-binding domain of these enzymes. With molecular mass of 446.86 g/mol, this 2,6-dimorpholinopyrimidine-derived compound exhibits high solubility and permeability, particularly in low pH environments. The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers, with mutations occurring in approximately 25-40% of breast cancers, 25.1% of glioblastomas, and various other solid tumors and hematological malignancies. This compound has demonstrated significant anti-tumor efficacy across diverse preclinical models, including inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and impairment of tumor growth in xenograft models.
The blood-brain barrier penetration capability of this compound makes it particularly valuable for investigating therapeutic approaches for central nervous system malignancies, including glioblastoma and primary CNS lymphoma. Preclinical studies have confirmed this compound distribution in brain tissue with mean concentrations reaching 612 ng/g in resected glioblastoma tumors following dosing. This comprehensive protocol outlines standardized methodologies for evaluating this compound in preclinical models, providing researchers with validated techniques for compound administration, efficacy assessment, and biomarker analysis that account for the compound's unique pharmacokinetic and pharmacodynamic properties.
This compound is characterized by moderate plasma protein binding (79-85% across species) that remains independent of drug concentration. The compound undergoes extensive metabolism, primarily via CYP3A-mediated oxidation (estimated fraction metabolized >0.9) with additional phase-2 metabolism through direct glucuronidation. In preclinical distribution studies, this compound demonstrates dose-proportional pharmacokinetics with rapid absorption (T~max~ 1-4 hours post-dose) and favorable tissue distribution, including penetration of the blood-brain barrier, which is essential for investigating its efficacy in intracranial tumor models.
For in vitro applications, this compound is typically prepared as a 10 mM stock solution in 100% DMSO, which can be stored at -20°C for up to 6 months. Further working concentrations are prepared by diluting the stock solution in appropriate cell culture media, ensuring the final DMSO concentration does not exceed 0.1% to maintain cell viability. For in vivo administration, this compound is commonly prepared as a suspension in 0.5% methylcellulose with 0.1% Tween-80 or Noveon, with the compound finely dispersed using sonication or vigorous vortexing. The suspension should be prepared fresh daily and protected from light to maintain compound stability.
Table 1: Standard this compound Formulations for Preclinical Studies
| Application | Vehicle | Stock Concentration | Storage | Stability |
|---|---|---|---|---|
| In vitro assays | 100% DMSO | 10 mM | -20°C, protected from light | 6 months |
| In vivo oral gavage | 0.5% methylcellulose + 0.1% Tween-80 | 5-10 mg/mL | Room temperature, protected from light | 24 hours (fresh preparation recommended) |
| In vivo drinking water | N/A | N/A | N/A | Not recommended due to stability issues |
Establishment of appropriate in vitro models is crucial for evaluating this compound efficacy. For 2D cultures, cells should be seeded in appropriate media and allowed to adhere for 24 hours prior to this compound treatment. The use of low-passage cell lines (passage <20) is recommended to maintain genetic stability and physiological relevance. For 3D cultures, spheroids can be generated by seeding 1,000 cells in 96-well plates with conical bottoms containing 0.05% methylcellulose and centrifuging at 2,250 rpm for 30 minutes, followed by 7 days of incubation to form mature spheroids (approximately 17,000 cells/spheroid). This compound treatment should be initiated when spheroids reach approximately 200-300 μm in diameter, with media changes including fresh this compound every 72 hours.
The following protocol describes a standardized approach for 2D cell culture treatment:
Assessment of cell viability and proliferation following this compound treatment provides critical information about compound efficacy. The MTS assay is widely used for high-throughput screening of viability across multiple this compound concentrations and exposure times.
Table 2: Standardized this compound Treatment Conditions for In Vitro Efficacy Assessment
| Assay Type | This compound Concentration Range | Treatment Duration | Endpoint Measurements | Reference Cell Lines |
|---|---|---|---|---|
| MTS viability | 0-10 μM | 72 hours | Absorbance at 490 nm | U87 (GBM), CAL33 (HNSCC, PIK3CA mutant) |
| Manual cell count | 0-10 μM | 72 hours | Cells/mL using hemocytometer | Patient-derived GBM cells |
| BrdU incorporation | 0-10 μM | 72 hours + 45 min BrdU pulse | FITC-positive cells/total cells | PCNSL-MSK (CNS lymphoma) |
| Clonogenic survival | 0-5 μM | 14-21 days | Crystal violet staining colonies | CAL27 (HNSCC, PIK3CA wild-type) |
| Spheroid growth inhibition | 0-10 μM | 7-14 days | Spheroid diameter measurement | Patient-derived GBM spheroids |
For the MTS assay protocol:
For BrdU incorporation assays to directly measure DNA synthesis:
Evaluation of apoptosis provides insight into one of the key mechanisms through which this compound exerts anti-tumor effects. The Annexin V/PI assay is recommended for quantitative assessment of apoptosis:
For assessment of PI3K pathway inhibition, western blot analysis of key pathway components should be performed:
The selection of appropriate animal models is critical for evaluating this compound efficacy. For subcutaneous xenografts, implant 5×10^6^ to 1×10^7^ tumor cells suspended in 100 μL of 1:1 mixture of culture media and Matrigel into the flank of immunocompromised mice (e.g., athymic nude, SCID). For orthotopic brain tumor models, utilize stereotactic implantation of 5×10^4^ to 2×10^5^ cells or tumor spheroids into specific brain regions (typically striatum at coordinates 2 mm lateral, 1 mm anterior to bregma, 3 mm depth). Patient-derived xenograft (PDX) models offer enhanced clinical relevance and can be established by implanting freshly collected patient tumor tissue or low-passage PDX cells into appropriate host mice.
The following workflow illustrates the typical in vivo experimental process:
For patient-derived orthotopic xenograft establishment:
Based on extensive preclinical studies, the recommended dose range for this compound in murine models is 50-100 mg/kg administered orally once daily. The compound is typically prepared as a suspension in 0.5% methylcellulose with 0.1% Tween-80 at concentrations of 5-10 mg/mL to achieve the desired dose in a volume of 10 mL/kg body weight. Treatment should be initiated when tumors reach a palpable size (approximately 100-150 mm³ for subcutaneous models) or after confirmation of engraftment by MRI for orthotopic models (typically 7-14 days post-implantation). The continuous daily dosing schedule has demonstrated efficacy in multiple models, though intermittent dosing (5 days on/2 days off) may be employed to manage toxicity in longer-term studies.
Table 3: this compound Dosing Regimens in Preclinical Cancer Models
| Cancer Model | Recommended Dose | Administration Route | Dosing Schedule | Treatment Duration | Key Efficacy Findings |
|---|---|---|---|---|---|
| Glioblastoma xenografts | 50 mg/kg | Oral gavage | Once daily | 4-6 weeks | Prolonged survival, reduced tumor volume [1] |
| Patient-derived CNS lymphoma | 100 mg/kg | Oral gavage | Once daily | Until progression | Confirmed CNS penetration, below EC~50~ in CSF [2] |
| Breast cancer xenografts | 50-100 mg/kg | Oral gavage | Once daily or intermittent | 3-6 weeks | Enhanced response with fulvestrant combination [3] |
| Head and neck cancer models | 60 mg/kg | Oral gavage | Once daily | 3-4 weeks | Synergy with cetuximab and radiation [4] |
| Solid tumor PDX models | 50 mg/kg | Oral gavage | Once daily | 4 weeks | Stable disease as best response [5] |
Detailed administration protocol:
Comprehensive assessment of treatment efficacy and toxicity is essential for evaluating this compound's therapeutic potential. For subcutaneous models, perform bi-weekly caliper measurements of tumor dimensions to calculate volume using the formula: Volume = (Length × Width²) / 2. For orthotopic models, utilize serial MRI at baseline and every 2-3 weeks during treatment to monitor tumor growth. The following parameters should be regularly assessed throughout the study:
For orthotopic brain tumor models, the following MRI protocol is recommended:
At study endpoint, collect the following samples for subsequent analysis:
Robust statistical analysis of efficacy endpoints is crucial for interpreting this compound study results. For in vitro studies, calculate IC~50~ values using nonlinear regression analysis of dose-response data from at least three independent experiments. For in vivo xenograft studies, analyze tumor growth inhibition using repeated measures ANOVA followed by appropriate post-hoc tests. Compare final tumor volumes between treatment groups using unpaired t-tests with Bonferroni correction for multiple comparisons. For survival studies in orthotopic models, generate Kaplan-Meier curves and compare using the log-rank test.
The following key efficacy parameters should be reported:
Table 4: Expected Efficacy Outcomes of this compound in Preclinical Models
| Model Type | Expected IC~50~ / Tumor Growth Inhibition | Typical Response | Recommended Study Duration | Key Biomarkers |
|---|---|---|---|---|
| PIK3CA-mutant cell lines | 0.1-1 μM | 60-90% growth inhibition | 72 hours (in vitro) | pAKT (S473), pS6, PARP cleavage |
| PIK3CA-wild type cell lines | 1-5 μM | 30-60% growth inhibition | 72 hours (in vitro) | pAKT (S473), cell cycle arrest |
| Subcutaneous xenografts | 60-80% TGI at 50 mg/kg | Delayed tumor progression | 4-6 weeks | pAKT reduction in tumor tissue |
| Orthotopic glioblastoma | 40-60% prolonged survival | Improved neurologic function | 8-12 weeks | MRI volume reduction, pAKT IHC |
| Patient-derived xenografts | 40-70% TGI at 100 mg/kg | Stable disease to partial regression | 6-8 weeks | PTEN status, PIK3CA mutation |
Confirmation of target engagement and pathway modulation is essential for validating this compound mechanism of action. The following diagram illustrates the key signaling pathways affected by this compound treatment:
For immunohistochemical analysis of pathway modulation in tumor tissues:
Evaluation of this compound distribution into the central nervous system is particularly important for brain tumor models. The following protocol outlines the assessment of brain penetration:
Expected outcomes based on published data:
This compound treatment is associated with characteristic toxicities that require monitoring and management in preclinical studies:
Hyperglycemia: A known class effect of PI3K inhibitors resulting from impaired insulin signaling
Skin rash and dermatitis: Commonly observed in preclinical models and clinical trials
Hepatic transaminase elevation: Reported in both preclinical and clinical studies
Mood alterations and neurological effects: Documented in clinical trials with this compound
These comprehensive application notes and protocols provide standardized methodologies for evaluating this compound in preclinical cancer models. The techniques outlined here have been validated across multiple studies and cancer types, demonstrating consistent anti-tumor efficacy through PI3K pathway inhibition. Researchers should adapt these protocols based on their specific model systems and research questions, while maintaining the core principles of proper compound formulation, dose selection, and comprehensive efficacy and toxicity assessment. The integration of pharmacokinetic and pharmacodynamic analyses with traditional efficacy endpoints will provide the most complete understanding of this compound's therapeutic potential in specific cancer contexts.
The table below summarizes the primary techniques used to detect PI3K pathway activation in buparlisib research, along with their clinical and preclinical applications.
| Method | Detected Alterations/Activity | Application Context in this compound Research |
|---|---|---|
| Targeted DNA Sequencing [1] [2] | Mutations (e.g., PIK3CA, AKT1, PTEN); Amplifications (e.g., PIK3CA) [1]. | Patient selection and stratification in clinical trials for various solid tumors and metastatic TNBC [1] [2]. |
| Immunohistochemistry (IHC) [1] | Loss of PTEN protein expression [1]. | Identifying patients with PTEN loss in clinical trials [1]. |
| Reverse Phase Protein Array (RPPA) [3] [2] | Phosphorylation/activation of pathway proteins (e.g., pAKT, pS6, pGSK3β) [3] [2]. | Correlative analysis in clinical trials to demonstrate target engagement and pharmacodynamic effects in leukemia and TNBC [3] [2]. |
| Western Blot [4] | Phosphorylation/activation and total levels of pathway proteins (e.g., pAKT, PORCN) [4]. | Preclinical studies (cell lines, xenografts) to confirm pathway inhibition and investigate resistance mechanisms [4]. |
| Flow Cytometry [5] | Simultaneous detection of pAKT and pERK in single cells [5]. | Preclinical research using specialized kits (e.g., Muse PI3K/MAPK Dual Pathway Activation Kit) for signaling analysis [5]. |
Here are detailed methodologies for key techniques as applied in this compound research.
This protocol is derived from the phase 2 study of this compound in patients with PI3K pathway-activated malignancies [1].
This protocol is used to confirm that this compound successfully inhibits its target pathway in patients [3] [2].
To effectively plan and interpret these experiments, it's crucial to understand how the detection methods relate to the pathway's structure and the drug's mechanism of action. The diagram below illustrates the PI3K/AKT/mTOR pathway, the site of this compound inhibition, and the key proteins measured in the protocols above.
When implementing these protocols in the context of this compound development, several factors are critical for success:
The following tables summarize the standard inclusion and exclusion criteria established across several clinical trials involving patients with advanced solid tumors [1] [2] [3].
Table 1: Key Inclusion Criteria
| Category | Specific Criteria |
|---|---|
| Disease Status | Histologically confirmed, advanced, unresectable solid tumors that have progressed on or are intolerant to standard therapy, or for which no standard therapy exists [1] [4] [3]. |
| Measurable Disease | At least one measurable or non-measurable lesion as defined by RECIST 1.1 [1] [3]. |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or sometimes 2 [2] [3]. |
| Life Expectancy | ≥12 weeks [1]. |
| Organ Function | Adequate bone marrow, hepatic, and renal function [1] [3]. |
Table 2: Key Exclusion Criteria
| Category | Specific Criteria |
|---|---|
| Prior Treatments | Previous treatment with any PI3K inhibitor [1] [3]. |
| Metabolic Disorders | Clinically manifest diabetes mellitus or a history of gestational diabetes mellitus [1]. Fasting plasma glucose > 140 mg/dL (7.8 mmol/L) [1] [3]. |
| Psychiatric Conditions | Medically documented history of or active major depressive episode, bipolar disorder, schizophrenia, or other major mood or psychiatric disorders. Grade ≥3 anxiety was also a common exclusion [1] [3]. |
| Liver Disease | Clinically significant chronic liver disease [1]. |
| Central Nervous System (CNS) | Symptomatic CNS metastases [3]. |
This section outlines a detailed methodology for implementing the eligibility criteria in a clinical trial setting, reflecting the procedures described in the search results.
A series of baseline assessments are conducted to confirm eligibility:
Clinical Laboratory Tests
Psychiatric Evaluation
Tumor Assessment
The diagram below illustrates the targeted signaling pathway and the intervention point of this compound.
This diagram shows that this compound is an oral pan-class I PI3K inhibitor. It directly targets the PI3K heterodimer, preventing the conversion of PIP2 to PIP3 and thus inhibiting the downstream oncogenic signaling cascade [1] [2] [5]. Common genetic alterations that lead to constitutive activation of this pathway, making it a key therapeutic target, are also highlighted [2] [6].
This compound (BKM120) is an orally bioavailable, potent pan-class I PI3K inhibitor that targets all four isoforms of the PI3K p110 catalytic subunit (p110α, -β, -δ and -γ) in an ATP-competitive manner [1] [2]. By inhibiting the PI3K/AKT/mTOR signaling pathway—a critical regulator of cell growth, survival, proliferation, and metabolism—this compound demonstrates particular promise in cancers with PI3K pathway alterations [1] [3]. The Response Evaluation Criteria in Solid Tumors (RECIST) 1.1 provides the standardized methodology for assessing tumor response to this compound in clinical trials, establishing objective endpoints for determining treatment efficacy and guiding therapeutic decisions [4] [5].
The development of RECIST criteria traces back to 1976 when Moertel and Hanley established that a 50% reduction in the product of perpendicular diameters was the only reliable criterion for tumor response, given measurement errors of 7-8% [6]. This evolved through World Health Organization (WHO) criteria in 1981 before the unidimensional RECIST approach was introduced in 2000 and updated to version 1.1 in 2009 [6] [5]. For molecularly targeted agents like this compound, RECIST 1.1 provides essential standardization across multicenter trials, though researchers should be aware that specialized modifications (e.g., irRECIST, PERCIST) exist for specific therapeutic modalities and imaging technologies [7].
RECIST 1.1 establishes a standardized framework for evaluating tumor response to anticancer therapies based on reproducible measurement of tumor burden [4] [5]. The criteria categorize treatment response into four distinct classifications: Complete Response (CR) indicates disappearance of all target lesions; Partial Response (PR) requires at least a 30% decrease in the sum of longest diameters (SLD) of target lesions; Stable Disease (SD) falls between PR and Progressive Disease; and Progressive Disease (PD) requires at least a 20% increase in SLD (with an absolute increase of ≥5 mm) and/or appearance of new malignant lesions [4] [5]. A key innovation in RECIST 1.1 was the reduction in the number of target lesions assessed—from 10 to 5 total (maximum 2 per organ)—based on analysis of clinical trial databases demonstrating this maintained accuracy while improving efficiency [5].
Baseline Imaging Requirements: CT scans with slice thickness ≤5 mm and intravenous contrast are mandatory for optimal lesion characterization and measurement, performed within 4 weeks before treatment initiation [4]
Measurable Lesions: Must have a longest diameter ≥10 mm for non-nodal lesions (≥15 mm short axis for lymph nodes) on baseline imaging [4] [5]
Target Lesions Selection: Choose up to 5 total (maximum 2 per organ) representative lesions that are measurable and suitable for accurate repeated measurements [4]
Non-Target Lesions: All other lesions including truly non-measurable disease (e.g., ascites, leptomeningeal disease) and lesions below size thresholds; these are assessed qualitatively rather than quantitatively [4]
Table 1: RECIST 1.1 Response Categories and Definitions
| Response Category | Definition | Measurement Requirements |
|---|---|---|
| Complete Response (CR) | Disappearance of all target and non-target lesions | All lymph nodes must decrease to <10 mm short axis |
| Partial Response (PR) | ≥30% decrease in SLD of target lesions | Compared to baseline SLD, with no PD in non-target lesions or new lesions |
| Stable Disease (SD) | Neither sufficient shrinkage for PR nor sufficient increase for PD | Changes fall between PR and PD thresholds |
| Progressive Disease (PD) | ≥20% increase in SLD (with ≥5 mm absolute increase) AND/OR unequivocal progression of non-target lesions AND/OR appearance of new lesions | Compared to nadir (smallest SLD recorded during treatment) |
This compound has been investigated across multiple cancer types, with varying response rates observed depending on tumor histology, biomarker status, and combination partners. In triple-negative breast cancer (TNBC), a phase 2 study of this compound monotherapy demonstrated a clinical benefit rate of 12% (6 of 50 patients achieving stable disease ≥4 months), with median progression-free survival (PFS) of 1.8 months and overall survival (OS) of 11.2 months [8]. Notably, no confirmed objective responses (PR or CR) were observed in this TNBC cohort, suggesting that PI3K inhibition alone may be insufficient for most TNBC patients [8]. In contrast, combination approaches have shown enhanced efficacy, particularly in squamous cell carcinoma of head and neck (SCCHN), where this compound plus cetuximab achieved a disease control rate of 91% and response rate of 18% in patients progressing on this compound monotherapy [9].
The PI3K pathway alteration status does not consistently predict response to this compound across studies. In estrogen receptor-positive (ER+) breast cancer, a phase 1 trial of this compound plus fulvestrant demonstrated a clinical benefit rate of 58.6%, with response not clearly associated with PIK3CA mutation status [10]. However, patients with loss of PTEN, progesterone receptor (PgR) expression, or TP53 mutations typically had poorer outcomes, suggesting these molecular features may indicate resistance mechanisms [10]. These findings highlight the importance of proper response assessment using RECIST 1.1 to accurately identify patient subgroups that may benefit from this compound-containing regimens.
Table 2: Selected Clinical Trial Results of this compound Across Cancer Types
| Cancer Type | Regimen | Clinical Benefit Rate | Response Rate | Median PFS | Study Phase |
|---|---|---|---|---|---|
| Triple-negative Breast Cancer [8] | This compound monotherapy | 12% | 0% | 1.8 months | Phase 2 |
| ER+ Breast Cancer [10] | This compound + fulvestrant | 58.6% | Not specified | Not specified | Phase 1 |
| Head and Neck SCC [9] | This compound monotherapy | 49% | 3% | 63 days | Phase 2 |
| Head and Neck SCC [9] | This compound + cetuximab | 91% | 18% | 111 days | Phase 2 (post-progression) |
Several unique challenges emerge when applying RECIST 1.1 to this compound-treated patients. The tumor fragmentation phenomenon, where lesions break into smaller fragments during treatment, requires measurement of the sum of longest diameters of all fragments rather than the original lesion [4]. For lesions that become too small to measure (faintly visible but not amenable to exact measurement), a default value of 5 mm should be assigned to prevent false progression calls [4]. Additionally, the development of cavitating lesions during treatment necessitates continued measurement of the longest diameter of the cavity wall, though radiologists may note when tumor volume decrease appears more substantial than diameter reduction [4].
The timing of response assessment is critical for accurate characterization of this compound activity. Unlike cytotoxic chemotherapy where early response is common, targeted agents may produce initial stable disease followed by delayed regression. Furthermore, certain pseudoprogression patterns must be recognized; for instance, new sclerotic bone lesions during treatment may represent osteoblastic reaction to therapy rather than true disease progression [4]. These nuances underscore the importance of rigorous training for clinical trial radiologists and adherence to RECIST 1.1 standards to ensure consistent response classification across study sites.
Patient Eligibility: Confirm measurable disease per RECIST 1.1 with at least one lesion ≥10 mm in longest diameter (≥15 mm for lymph node short axis) using CT with ≤5 mm slice thickness [4] [5]
Target Lesion Identification: Select up to 5 total target lesions maximum (with no more than 2 per organ) that are representative of all involved organs and preferably largest in size, while being suitable for reproducible repeated measurements [4] [5]
Non-Target Lesion Documentation: Identify and document all other sites of disease, including truly non-measurable lesions (e.g., leptomeningeal disease, ascites, inflammatory breast disease) and lesions below size thresholds; these will be assessed qualitatively throughout the study [4]
Baseline Sum of Longest Diameters (SLD): Calculate and record the baseline SLD by summing the longest diameters of all target lesions; for lymph nodes, use short axis measurements; this baseline SLD serves as the reference for all subsequent response determinations [4]
Imaging Schedule: Perform tumor assessments every 6-8 weeks during this compound treatment, using the same imaging modalities and technical parameters as baseline [4] [8]
SLD Calculation and Comparison: At each assessment, calculate the current SLD and compare it to both the baseline SLD and the nadir SLD (smallest SLD recorded during treatment) to determine the degree of change [4]
Progressive Disease Determination: Classify as PD when any of the following occur: (1) ≥20% increase in SLD compared to nadir with an absolute increase of ≥5 mm; (2) unequivocal progression of non-target lesions; (3) appearance of new malignant lesions [4] [5]
Confirmation of Response: For trials with response primary endpoint, confirm CR and PR on subsequent imaging ≥4 weeks after initial documentation; confirmation no longer required for randomized studies where control arm provides context [5]
The following diagram illustrates the complete RECIST 1.1 assessment workflow for this compound clinical trials:
Diagram 1: RECIST 1.1 Response Assessment Workflow for this compound Trials
Lymph nodes represent a particularly challenging component of RECIST 1.1 assessment in this compound trials. Pathological lymph nodes are defined as those with short axis ≥15 mm at baseline and are considered measurable as target lesions [4] [5]. During treatment, when lymph nodes decrease to <10 mm short axis, they are considered normal; however, their actual measurements must still be included in the SLD calculation [4]. This requirement prevents false classification of progression when lymph nodes regrow from a normalized state. For example, a lymph node that shrinks from 15 mm to 8 mm would be recorded as 8 mm in the SLD; if it subsequently increased to 12 mm, this would represent a 4 mm increase contributing to the total SLD calculation for progression determination [4].
Bone Lesions: Lytic or mixed lytic-blastic bone lesions with soft tissue components ≥10 mm can be considered target lesions; however, purely blastic lesions are non-measurable and should be followed as non-target lesions only [4]
Cystic Lesions: Simple cysts should not be regarded as malignant lesions or target lesions; for suspected cystic metastases, the solid component should be measured if present, though preference should be given to solid metastases when available [4]
Previously Irradiated Lesions: Lesions located in previously irradiated areas are generally considered non-measurable and should not be selected as target lesions unless clear progression has been demonstrated post-radiation [4]
Cavitating Lesions: During this compound treatment, tumors may develop cavitation; despite volume reduction, continue to measure the longest diameter of the cavity wall, though notations regarding actual tumor volume decrease may be added to the report [4]
The PI3K/AKT/mTOR pathway targeted by this compound and key response assessment nodes can be visualized as follows:
Diagram 2: PI3K/AKT/mTOR Pathway Targeted by this compound
The application of RECIST 1.1 criteria in this compound clinical trials requires rigorous attention to measurement standards, lesion selection, and response classification. As a pan-class I PI3K inhibitor, this compound demonstrates variable activity across cancer types, with generally modest single-agent efficacy but enhanced activity in rational combinations, particularly in SCCHN with cetuximab [9] [3]. The standardized RECIST 1.1 methodology enables objective comparison across studies and identification of patient populations most likely to benefit from this compound-containing regimens.
Future directions in this compound development should incorporate functional imaging assessments and volumetric analysis where appropriate, particularly as these technologies become more standardized. Additionally, correlation of RECIST 1.1 response data with molecular biomarkers (PIK3CA mutations, PTEN loss, etc.) may help identify predictive biomarkers for patient selection. The ongoing evolution of response assessment criteria, including artificial intelligence-assisted approaches, promises further refinement in evaluating novel targeted agents like this compound in the future [6].
Q: What is the physiological basis for hyperglycemia observed with this compound treatment?
This compound is an oral, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It competitively binds to the ATP-binding site of the p110 catalytic subunit, inhibiting all four isoforms (α, β, γ, δ) [1] [2].
The PI3K-AKT pathway is a crucial regulator of cellular insulin signaling. Its inhibition by this compound disrupts the normal metabolic functions of insulin in peripheral tissues, leading to:
The diagram below illustrates this mechanism.
Q: What is the quantitative profile of hyperglycemia as an adverse event?
The table below summarizes the incidence of all-grade and high-grade (Grade 3/4) hyperglycemia from key clinical trials.
| Trial / Patient Population | All-Grade Hyperglycemia Incidence | Grade 3/4 Hyperglycemia Incidence | Citation |
|---|---|---|---|
| Phase I (Japanese, solid tumors) | 13.3% (2/15 patients) | 6.7% (1/15 patients) | [3] |
| Phase I (Chinese, solid tumors) | 56.3% (18/32 patients) | 9.4% (3/32 patients) | [4] |
| Phase II (Tissue-agnostic, PI3K-activated) | Reported as a common AE leading to discontinuation | 2.1% (3/146 patients; led to discontinuation) | [5] |
| Phase III BELLE-2 (Breast cancer) | - | 15.0% (108/720 patients in this compound arm) | [2] |
Q: What is the recommended experimental or clinical protocol for monitoring and managing hyperglycemia?
Based on methodologies from clinical trials, the following monitoring and management strategy is recommended.
Baseline Assessment & Patient Selection:
Monitoring Schedule During Treatment:
The workflow for monitoring and intervention is outlined below.
Intervention and Dose Modification: Clinical trials employed strict dose modification rules based on hyperglycemia severity (graded by CTCAE criteria). The management strategy is tiered as follows [3] [2]:
| Grade of Hyperglycemia (CTCAE) | Recommended Action |
|---|---|
| Grade 1 (FPG > ULN - 160 mg/dL) | Continue this compound at current dose. Initiate or optimize oral anti-hyperglycemic medication (e.g., metformin). |
| Grade 2 (FPG >160 - 250 mg/dL) | Interrupt this compound dose until hyperglycemia resolves to ≤ Grade 1. Upon recovery, resume this compound at a reduced dose (e.g., from 100 mg to 80 mg daily). |
| Grade 3 (FPG >250 - 500 mg/dL) | Withhold this compound. Requires medical intervention, which may include hospitalization for insulin therapy. |
| Grade 4 (FPG >500 mg/dL) | Permanently discontinue this compound [3] [2]. |
The following table summarizes the frequency and severity of mood-related adverse events observed in key phase II clinical trials.
| Study Population | Intervention | Anxiety (All Gr./Gr. 3+) | Depression (All Gr./Gr. 3+) | Other Mood Alterations | Citation |
|---|---|---|---|---|---|
| Metastatic TNBC (N=50) [1] | Buparlisib 100 mg/day | 18% (10% Gr. 1, 8% Gr. 2) | 18% (12% Gr. 1, 6% Gr. 2) | - | [1] |
| mCRPC (N=30) [2] | This compound 100 mg/day ± Enzalutamide | - | - | Frequent Gr. 1-2; one Gr. 3 confusion event | [2] |
| Advanced HR+ Breast Cancer (N=289) [3] | This compound + Fulvestrant | - | - | "Substantial toxicity"; suicide attempts reported | [3] |
| Japanese Phase I (N=15) [4] | This compound 100 mg/day | Two Gr. 1, one Gr. 2 | - | - | [4] |
Based on the trials, a standard set of management strategies was developed to mitigate these psychiatric risks.
| Protocol Component | Specific Tools & Actions | Rationale & Citation |
|---|---|---|
| Pre-treatment Screening | Medical history; exclude patients with significant mood disorders [4] [2] [1]; PHQ-9 & GAD-7 questionnaires [2] [1] | Identifies at-risk patients; establishes a baseline for mood [2] [1]. |
| Ongoing Monitoring | PHQ-9 and GAD-7 administered frequently (e.g., Days 1/15 of Cycles 1/2, then each cycle) [2] [1] | Enables early detection of mood changes for prompt intervention [2] [1]. |
| Dose Modification | Protocol-defined dose reductions (e.g., to 80 mg, then 60 mg daily) or treatment interruption/ discontinuation [2] [1] | Managed toxicity in clinical trials; required in a significant portion of patients [2] [1]. |
The workflow for screening and management can be visualized as a sequential process.
Mood disorders are a mechanism-based toxicity of this compound. As a pan-class I PI3K inhibitor, it crosses the blood-brain barrier and inhibits all four PI3K isoforms (α, β, γ, δ) [5] [6] [7]. The PI3K pathway is critical for neuronal signaling and cell survival in the brain, and its inhibition in the central nervous system is the postulated cause of mood disturbances [3] [7].
Expert commentary from oncologists emphasizes that even with strict exclusion criteria for pre-existing mood disorders, significant toxicity can occur, underscoring the need for vigilance [3].
Q1: Why does this compound cause mood disorders while other PI3K inhibitors might not? this compound is brain-penetrable, with a brain-plasma ratio of 1.5-2.0 in mice [5]. This distinguishes it from other PI3K inhibitors that may be effluxed from the brain by the P-glycoprotein (P-gp) transporter [5].
Q2: What is the typical onset for these mood effects? In clinical trials, dose-limiting mood alterations were identified in the first cycle (28 days) [4], justifying intensive monitoring during initial treatment.
Q3: Were there any fatal outcomes linked to mood disorders in trials? The studies reviewed did not report fatalities directly from mood disorders. However, in the BELLE-3 trial, there were suicide attempts, leading to serious concern and highlighting the potentially severe nature of this adverse effect [3].
The table below summarizes the incidence and nature of anxiety and related mood disorders associated with buparlisib across various clinical trials.
| Trial / Cancer Type | Reported Incidence of Anxiety & Mood Disorders | Common Co-occurring Toxicities | Notes on Severity & Management |
|---|---|---|---|
| BELLE-3 (Breast Cancer) [1] [2] | Significant incidence; suicide attempts reported. | Elevated liver enzymes, hyperglycemia, rash. | Occurred despite pre-screening to exclude patients with a history of mood disorders. Toxicity deemed too severe for further drug development. |
| Phase I/Ib (Lymphoma) [3] | 22% (all grades); anxiety, depression, agitation. | Rash/pruritis (19%), diarrhea (11%), hyperglycemia (11%). | Mood disturbances were a primary reason for dose adjustments. |
| Phase I (Renal Cell Carcinoma) [4] | DLTs included suicidal ideation, depression, and cognitive disturbances. | Rash, elevated amylase/lipase, anorexia. | Led to specific dose reductions and exclusions; formal mental health assessments (PHQ-9/GAD-7) were mandated. |
| Phase II (Prostate Cancer) [5] | Common toxicities included anxiety/mood disorders. | Fatigue, hyperglycemia, nausea, anorexia. | Neuropsychiatric effects were noted as a characteristic class effect of this compound. |
A rigorous screening process is critical to identify patients at higher risk.
Continuous vigilance is required throughout the trial. The following workflow outlines a standard monitoring and mitigation protocol.
Supporting Protocol Details:
Q1: What is the proposed mechanism for this compound-induced anxiety? A1: The leading hypothesis is that this compound, a pan-PI3K inhibitor, penetrates the blood-brain barrier and disrupts the PI3K signaling pathway within the central nervous system. This pathway regulates numerous cellular functions in neurons, and its inhibition is believed to directly cause neuropsychiatric effects [3] [1] [2].
Q2: Are the psychiatric side effects reversible? A2: Yes, available evidence suggests that mood disturbances like anxiety and depression are generally reversible with dose interruption or discontinuation of this compound [3]. However, proactive management is crucial to prevent severe outcomes.
Q3: Despite mitigation strategies, are there any alternatives to this compound? A3: Yes, the toxicity profile of this compound has prompted the development of more selective PI3K inhibitors. For example, alpelisib (Piqray), a PI3Kα-specific inhibitor, has been approved for breast cancer and is associated with a different, more manageable toxicity profile that lacks the severe neuropsychiatric effects [2].
The management of this compound-induced anxiety requires a structured, proactive protocol centered on rigorous screening, continuous monitoring with validated tools, and clear guidelines for dose modification and discontinuation.
The following table summarizes key data on liver-related adverse events from clinical trials:
| Trial Population | Dosing Regimen | Incidence of Elevated Transaminases | Grade 3/4 Events | Citation |
|---|---|---|---|---|
| Japanese patients with advanced solid tumors | Buparlisib 100 mg/day (single agent) | Abnormal hepatic function reported as common | One case of Grade 4 abnormal liver function (DLT) | [1] |
| Men with metastatic castration-resistant prostate cancer | This compound 100 mg/day (single agent or combo) | Not specified in results | Not specified in results | [2] |
| Patients with platinum-refractory metastatic urothelial carcinoma | This compound 100 mg/day (single agent) | 17 of 19 patients had any treatment-related toxicity | Two patients discontinued therapy due to toxicity (specific type not stated) | [3] |
A Phase I dose-escalation study identified Grade 4 abnormal liver function as a dose-limiting toxicity (DLT) at the 100 mg/day dose level, which was subsequently declared the recommended dose for future studies [1]. The same study listed "abnormal hepatic function (including increased transaminase levels)" as one of the most common treatment-related adverse events [1].
Clinical trials established specific protocols for patient monitoring and management of this compound toxicities, including hepatotoxicity.
The diagram below outlines the key steps for monitoring and managing hepatotoxicity in a clinical or research setting, as derived from the trial protocols.
For your work in drug development, the clinical trial data suggests several important points:
Fatigue and asthenia are recognized adverse events associated with buparlisib treatment. The table below summarizes the incidence rates reported in clinical trials.
| Adverse Event | Incidence in Study (Grade 3/4) | Study Context & Population |
|---|---|---|
| Asthenia | 12.0% [1] | Phase I study in patients with advanced solid tumors (N=83) [1]. |
| Performance status decrease | 9.6% [1] | Phase I study in patients with advanced solid tumors (N=83) [1]. |
| Treatment-related toxicities | 89.5% (17 of 19 patients) [2] | Phase II study in platinum-refractory metastatic urothelial carcinoma. Two patients discontinued therapy due to toxicity [2]. |
The standard dose used in multiple trials was 100 mg orally, once daily [1] [2]. The following protocol outlines the management of adverse events.
Diagram: this compound Adverse Event Management Protocol. This workflow synthesizes dose modification principles from clinical trials [1] [2].
Understanding the underlying biology and trial design can provide context for fatigue management.
While clinical trials report patient outcomes, assessing therapy-related morbidity in animal models is critical for translational research. Below is a suggested methodology for evaluating fatigue-like behavior in murine models.
| Protocol Component | Detailed Methodology |
|---|---|
| Objective | To evaluate the impact of this compound, alone and in combination, on functional status and fatigue-like behavior in mouse models of cancer. |
| Animal Model | Use immunocompromised mice (e.g., nude or SCID) for human xenograft studies or immunocompetent mice for syngeneic models. |
| Dosing | This compound is typically administered via oral gavage. A common dose is 50 mg/kg, dissolved in a vehicle like NMP-PEG 300 (10:90) [3]. |
| Experimental Groups | 1. Vehicle control 2. This compound monotherapy 3. Combination therapy (e.g., with 5-FU or chemotherapeutic agent) [3] 4. Healthy mice (no tumor) treated with this compound (optional, to isolate drug effect from disease effect). | | Functional Assessment: Treadmill Exhaustion Test | 1. Acclimatization: Pre-train mice on a motorized treadmill at a low speed for 10 min/day for 3 days prior to dosing. 2. Baseline Test: Pre-dose, run mice at a fixed speed (e.g., 10 m/min) with a mild incentive (e.g., gentle air puff) until exhaustion. Record run-to-exhaustion time. 3. Post-treatment Test: Conduct the same test at scheduled intervals after treatment initiation (e.g., Day 7, 14). 4. Endpoint: Exhaustion is defined as the inability of the mouse to avoid repeated electrical or gentle mechanical stimulation (e.g., spending >5 seconds on the stimulus zone). | | Data Analysis | Compare the run-to-exhaustion time and total distance run between treatment groups and against baseline using ANOVA with post-hoc tests. A significant reduction in the this compound-treated group indicates a fatigue-like effect. |
The management of this compound-induced fatigue is a balance between maintaining therapeutic dose intensity and ensuring patient well-being through prompt dose modification. The strategies and experimental protocols outlined should provide a solid foundation for your work.
The table below summarizes the clinical characteristics and general management strategies for rash associated with PI3K inhibitors, which can inform your work with buparlisib.
| Feature | Description | Management & Notes |
|---|---|---|
| Common Morphology [1] [2] | Primarily maculopapular; also reported as eczematous. | Histology often shows perivascular and interface lymphocytic dermatitis [1]. |
| Typical Onset [1] [2] | Approximately 1-2 weeks after treatment initiation. | Onset can be as early as 4 weeks for other PI3K inhibitors [2]. |
| Common Locations [1] | Trunk (78%) and extremities (70%). | -- |
| Prophylaxis [1] | -- | Use of non-sedating antihistamines correlated with reduction in grade 1/2 rash (OR 0.39, p=0.09). |
| Management of Mild/Moderate Rash | -- | Antihistamines and topical corticosteroids [1] [2]. |
| Management of Severe Rash [1] | -- | Alpelisib interruption, managed with systemic corticosteroids. Upon rechallenge, 75% of patients did not experience recurrence [1]. |
| Associated Lab Finding [1] | Correlation with an increase in serum eosinophils (from 2.7% to 4.4%, p<0.05). | Can serve as a potential biomarker for rash onset and severity. |
For labs investigating this toxicity, the following workflow outlines a systematic approach from observation to mechanism. The diagram below maps the key stages.
The table below summarizes the primary resistance mechanisms identified in recent studies.
| Resistance Mechanism | Key Molecular Players/Pathways | Associated Cancers | Experimental Evidence |
|---|---|---|---|
| Upregulation of Parallel Signaling | MAPK/ERK pathway, MEK signaling [1] | Triple-Negative Breast Cancer (TNBC) [1] | Phosphoproteome/kinome analysis in PDX models; enhanced efficacy with MEK inhibition [1]. |
| Kinase-Driven Feedback Activation | NEK9, MAP2K4 [1] | TNBC [1] | Outlier analysis in PDX models; knockdown reduced MAPK signaling and restored drug efficacy in vitro [1]. |
| Incomplete PI3K Pathway Inhibition | Persistent PI3K signaling, IRS1-related pathway [2] | Cholangiocarcinoma [2] | Proteomic and phosphoproteomic analyses; suppression via targeting oxidative stress resistance [2]. |
| Genetic Alterations in Cell Cycle | RB1 loss, Cyclin E overexpression, PIK3CA mutations [3] | Hormone Receptor-Positive (HR+) Breast Cancer [3] | ctDNA analysis from clinical trials; linked to poorer PFS on CDK4/6i and PI3K inhibitors [3]. |
| On-target PIK3CA Mutations | Complex PIK3CA insertions/deletions [1] | TNBC [1] | Genomic analysis of PDX models; shown to alter response in a NEK9/MAP2K4-dependent manner [1]. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is based on the study that identified NEK9 and MAP2K4 as resistance factors [1].
This protocol validates the role of candidate resistance genes identified from omics studies [1].
This protocol is based on co-clinical trials that tested combination strategies to overcome resistance [4].
The diagram below outlines a logical workflow for identifying and overcoming this compound resistance in a pre-clinical setting, integrating the protocols described above.
Q1: What are the most reliable biomarkers for predicting intrinsic resistance to this compound? Based on clinical and pre-clinical data, the most consistent biomarkers are upfront genetic alterations. These include loss-of-function mutations or deletions in RB1 and activating mutations in PIK3CA [3]. Pre-existing upregulation of the MAPK pathway is also a strong indicator of potential resistance [1]. Analysis of circulating tumor DNA (ctDNA) is a valuable method for tracking these alterations in real-time [3].
Q2: Our in vitro models are sensitive to this compound, but our PDX models show resistance. What could be the cause? This discrepancy is common and often points to the limitations of cell line models. The tumor microenvironment (TME) in a PDX model provides critical factors missing in vitro, such as stromal cells and immune components that can activate survival pathways like MAPK/MEK signaling [1] [4]. It is recommended to perform phosphoproteomic analysis on the resistant PDX tumors to identify these feedback mechanisms and plan combination therapies accordingly.
Q3: Are there specific combination therapies supported by strong pre-clinical evidence? Yes. Co-clinical trials have demonstrated that combining this compound with cetuximab (anti-EGFR) can overcome resistance in head and neck squamous cell carcinoma, leading to higher gene expression related to apoptosis and cell-cycle arrest [4]. Similarly, combining this compound with MEK inhibitors is a rational strategy when MAPK pathway upregulation is identified as a resistance mechanism [1].
Q4: What are the key in vivo endpoints for demonstrating successful overcoming of resistance? Beyond standard tumor volume measurements, key endpoints include:
Buparlisib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1]. Co-administration with drugs that inhibit or induce this enzyme can significantly alter this compound plasma concentrations.
The table below summarizes the key clinical evidence and recommendations for this interaction:
| Interaction Type | Evidence & Effect on this compound Exposure | Clinical Recommendations & Protocol Guidance |
|---|---|---|
| CYP3A4 Inhibitors (e.g., Ritonavir) | Increased AUC∞ by 73% and increased elimination half-life in a healthy volunteer study [1]. | Concomitant use is not recommended. If short-term use is unavoidable, consider dose monitoring and reduction [1]. |
| CYP3A4 Inducers (e.g., Rifampin) | A significant decrease in this compound exposure is expected, reducing its efficacy [1]. | Concomitant use should be avoided to prevent loss of anti-tumor activity [1]. |
| Other Chemotherapy Agents (e.g., Capecitabine) | Significant increases in this compound plasma concentration were noted, suggesting a potential pharmacokinetic interaction [2]. | Requires expanded pharmacokinetic analysis in study protocols; dose adjustment may be necessary [2]. |
For researchers designing clinical trials or experimental protocols, managing this interaction is critical. The following workflow outlines a standard approach for screening and managing patients concerning this interaction.
Q1: What are the specific risks of combining this compound with a strong CYP3A4 inhibitor? The primary risk is increased this compound exposure, which can amplify its toxicity profile. The known adverse events of this compound include hyperglycemia, elevated liver transaminases, rash, fatigue, and neuropsychiatric effects such as mood alterations, depression, and anxiety [3] [2] [4]. Increasing the drug concentration raises the probability and severity of these adverse events.
Q2: Are there any other important pharmacokinetic interactions to consider? Yes, besides CYP3A4 modifiers, be cautious of other chemotherapeutic agents. One study noted a significant increase in this compound plasma levels when co-administered with capecitabine, suggesting a possible drug-drug interaction that is not fully characterized [2]. Furthermore, in a prostate cancer trial, concurrent use of enzalutamide led to a five-fold reduction in this compound concentrations, suggesting that enzalutamide may act as a CYP inducer [4] [5].
Q3: What is the clinical evidence for the interaction with ritonavir? The evidence comes from a dedicated healthy volunteer study cited above, which investigated the effect of the CYP3A4 inhibitor ritonavir on a single 30 mg dose of this compound. This study provides clear pharmacokinetic data supporting the interaction [1].
The following table summarizes the standard dosing and modification structure for this compound as used in clinical trials.
| Guideline Aspect | Protocol Specification |
|---|---|
| Recommended Phase II Dose | 100 mg once daily, taken orally [1] [2] |
| Dose Reduction Levels | First reduction: 80 mg daily Second reduction: 60 mg daily (or 60 mg 5 out of 7 days in intermittent dosing) [3] [4] | | Common Toxicity Assessment Tools | Patient Health Questionnaire (PHQ-9) for depression; Generalized Anxiety Disorder Scale (GAD-7) for anxiety [1] [3] [4] |
The management of specific Adverse Events (AEs) often followed detailed algorithms in clinical trials. The table below outlines the strategies for common, dose-limiting toxicities.
| Adverse Event | Management & Dose Modification Guidelines |
|---|
| Hyperglycemia | Grade 1 (FPG ≤ 120 mg/dL) or first occurrence of Grade 2: Maintain dose; initiate/intensify hypoglycemics. Re-check FPG in 24 hours; must resolve to ≤ Grade 1 within 14 days [3].
Grade 2 not resolved within 14 days, or second occurrence: Omit this compound until resolution to Grade 1, then reduce by one dose level [3].
Grade 3: Omit this compound immediately; check FPG twice weekly. Reduce dose by one level upon resolution to ≤ Grade 1 [3]. | | Hepatic Transaminase Elevation (AST/ALT) | Grade 2: Interrupt this compound until resolution to ≤ Grade 1. If resolution takes ≤ 7 days, maintain current dose; if > 7 days, reduce dose by one level [3].
Grade 3 for > 7 days or Grade 4: Interrupt drug until resolution, then reduce dose by one level [3]. | | Rash | Grade 1 or 2: Maintain current dose; manage with antihistamines or topical corticosteroids [3].
Grade 3: Omit this compound until resolution to ≤ Grade 1. If resolution takes ≤ 7 days, reduce dose by one level. Permanently discontinue if resolution takes > 7 days or for Grade 4 rash [3]. | | Mood Alterations & Neuropsychiatric AEs | Grade 2 lasting > 14 days or ≥ Grade 3: These were defined as Dose-Limiting Toxicities (DLTs) and typically required drug interruption until resolution, followed by a dose reduction or discontinuation depending on severity and recurrence [3] [2]. All neurologic events were reported to be reversible with this compound discontinuation [5]. |
The workflow for managing these adverse events and deciding on dose modifications can be visualized as follows:
The information above was derived from Phase I and II clinical trials. In these studies:
Q1: What is the clinical incidence and severity of Buparlisib-related anorexia and weight loss?
Anorexia and weight loss are recognized adverse events (AEs) associated with this compound. The table below summarizes incidence data from clinical trials.
| Trial Population | This compound Dose | Reported Incidence of Anorexia/Decreased Appetite | Reported Incidence of Weight Loss | Grade of AE (CTCAE) | Citation |
|---|---|---|---|---|---|
| Advanced Solid Tumors (Western) | 12.5–150 mg/day | 37% (suspected treatment-related) | Information Not Specified | Mostly Grade I-II | [1] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 100 mg/day | Common Toxicity | Common Toxicity | Grade I-II | [2] [3] |
| Metastatic Renal Cell Carcinoma (mRCC) with Bevacizumab | 80 mg/day (MTD) | Documented as DLT | Information Not Specified | Grade III | [4] |
Q2: What are the established protocols for monitoring these effects in clinical trials?
Clinical trials for this compound implemented rigorous monitoring protocols. The following workflow outlines a standard procedure based on these studies.
Detailed Methodology for Key Assessments:
Q3: What are the recommended management strategies for significant anorexia/weight loss?
The following diagram outlines a tiered management strategy based on clinical trial protocols.
Q4: What is the underlying mechanism for these metabolic effects?
This compound is a pan-class I PI3K inhibitor that targets the p110α, -β, -δ, and -γ isoforms [1]. The PI3K/Akt/mTOR pathway is a critical regulator of cellular metabolism, growth, and insulin signaling. Inhibition of this pathway is the primary driver of on-target toxicities.
The induction of hyperglycemia is a well-documented, on-target effect of PI3K inhibition, as this pathway is essential for insulin signaling [1] [4]. Elevated blood glucose can contribute to decreased appetite and catabolic states, leading to weight loss. Furthermore, the pathway's role in central nervous system regulation of appetite may also be a contributing factor.
| Hepatic Impairment Group | Change in Total Buparlisib Exposure (AUC∞) GMR [90% CI] | Change in Unbound this compound Exposure (AUC∞) GMR [90% CI] | Recommended Dose Adjustment |
|---|---|---|---|
| Mild (Child-Pugh A) | 1.16 [0.81, 1.65] | Not Specified | Not necessary [1] [2] |
| Moderate (Child-Pugh B) | 1.14 [0.80, 1.63] | Not Specified | Not necessary [1] [2] |
| Severe (Child-Pugh C) | 1.20 [0.84, 1.72] | 1.52 [1.09, 2.13] | Use with caution; consider adjustment based on safety/therapeutic index [1] [2] |
GMR (Geometric Mean Ratio): A ratio of 1 indicates no change; >1 indicates an increase in exposure compared to healthy subjects. CI: Confidence Interval.
The data above comes from a phase 1, open-label, single-dose study designed to assess the PK of this compound in subjects with hepatic impairment [1] [2].
The following diagram outlines the decision-making process for this compound dosing in patients with hepatic impairment, based on the study findings:
| Trial / Cancer Type | Primary Reason for Discontinuation | Rate due to Adverse Events (AEs) | Common AEs Leading to Discontinuation |
|---|---|---|---|
| BURAN (HNSCC) [1] | Disease Progression | 45.2% (combo arm) vs. 16.9% (mono) | Not specified |
| Phase 1 (ER+ Breast Cancer) [2] | Protocol-specified DLTs | Not specified | Fatigue, transaminase elevation, rash, diarrhea |
| BELLE-2 (Breast Cancer) [3] [4] | Intolerable AEs | Frequent | Hyperglycemia, increased ALT/AST, rash, mood alterations |
For researchers designing protocols, the following guidelines synthesized from clinical trials can help define stopping rules.
When establishing criteria for a preclinical or clinical study, incorporate these key elements:
The following workflow diagram outlines the decision-making process for managing buparlisib treatment in response to adverse events:
Here are the answers to common questions about managing toxicities in a research or clinical trial setting involving Buparlisib.
The toxicity profile of this compound is characterized by a set of manageable but significant class-effects. The table below summarizes the frequency of key AEs observed in various clinical trials.
Table 1: Common Adverse Events Associated with this compound Combination Therapy [1] [2] [3]
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3+) | Common Combination Therapies Reported |
|---|---|---|---|
| Hyperglycemia | 34% - 42% [3] [4] | 4% - 22% [3] [4] | Fulvestrant, Lapatinib, Paclitaxel |
| Increased Liver Enzymes (ALT/AST) | 35.5% [1] | Reported as DLT [1] | Fulvestrant |
| Rash | 29% [1] | Reported as DLT [1] | Fulvestrant |
| Fatigue | 38.7% - 58% [1] [3] | 8% [3] | Fulvestrant |
| Diarrhea | 19.4% - 46% [1] [4] | 4% - 8% [4] | Fulvestrant, Lapatinib |
| Mood Alterations (Anxiety/Depression) | 18% - 29% [3] [4] | 2% - 4% [4] | Lapatinib |
| Nausea | 34% [3] | Not commonly Grade 3+ [3] | - |
Many of the toxicities are on-target effects resulting from the inhibition of the PI3K pathway in normal tissues. The following diagram illustrates how pathway inhibition leads to specific adverse events.
Yes, clinical trials have implemented specific management protocols for dose modification and supportive care. The general workflow for managing key toxicities is outlined below.
Table 2: Management Protocols for Key this compound Toxicities [1]
| Adverse Event | Monitoring | Supportive Care | Dose Modification Guidelines |
|---|
| Hyperglycemia | Fasting plasma glucose (FPG) at baseline and regularly during treatment. [1] | Initiate/intensify hypoglycemic agents (e.g., metformin). [1] | Grade 2 (FPG >160 mg/dL): Re-check within 24h; if not resolved to ≤Grade 1 in 14 days, reduce dose. Grade 3 (FPG >250 mg/dL): Omit dose until ≤Grade 1, then reduce by one level. [1] | | Transaminitis (Elevated ALT/AST) | Serum chemistry panels regularly. [1] | - | Grade 2: Interrupt until ≤Grade 1. If >7 days to resolve, reduce dose. Grade 3/4: Interrupt and reduce dose by one level upon resolution. [1] | | Rash | Clinical skin examination. | For Grade 1/2: Antihistamines and/or topical corticosteroids. [1] | Grade 3: Omit dose until ≤Grade 1. If resolves in ≤7 days, reduce dose. Permanently discontinue if >7 days or for Grade 4. [1] | | Mood Alterations | Patient-reported questionnaires (PHQ-9, GAD-7) at baseline and regularly. [1] [3] | - | Grade 2 >14 days or ≥Grade 3: Considered a Dose-Limiting Toxicity (DLT). Requires dose interruption/modification. [1] |
The following flowchart provides a visual guide to the dose modification logic.
Clinical evidence suggests that alternative dosing schedules can improve tolerability:
The table below summarizes the key characteristics and clinical status of buparlisib and other PI3K inhibitors based on recent findings.
| Inhibitor Name | Primary Target(s) | Key Clinical Efficacy Findings | Common Adverse Events | Current Clinical Status (as of 2025) |
|---|
| This compound (BKM120) | Pan-class I PI3K (α, β, γ, δ) [1] [2] | Phase III (HNSCC): No overall survival benefit vs paclitaxel [3]. Phase II (Solid Tumors): Clinical benefit rate of 15.1% in PI3K-pathway activated tumors [1]. | Depression, anxiety, hyperglycemia, increased lipase, fatigue, mucositis [1] [2] | Development discontinued for new indications after Phase III failure [3]. | | Idelalisib | PI3Kδ [4] | High overall response rate (57%) in indolent lymphoma [4]. | Diarrhea, neutropenia, increased liver enzymes, pneumonia [4] | Voluntarily withdrawn from market due to toxicity and lack of overall survival benefit in confirmatory trials [4]. | | Copanlisib | Pan-PI3K [4] | Improved progression-free survival (21.5 vs 13.8 months) in follicular lymphoma [4]. | Hyperglycemia, hypertension [4] | Voluntarily withdrawn from market after subsequent trial showed no overall survival benefit [4]. | | Duvelisib | PI3Kδ, γ [4] | Improved progression-free survival (13.3 vs 9.9 months) and response rate (74% vs 45%) in CLL/SLL [4]. | Diarrhea, neutropenia, pyrexia, anemia, cough [4] | Voluntarily withdrawn from market due to lack of overall survival benefit [4]. | | Umbralisib | PI3Kδ, CK1ε [4] | Overall response rate of 47.1% in indolent non-Hodgkin's lymphoma [4]. | Neutropenia, diarrhea, increased liver enzymes [4] | Voluntarily withdrawn from market after interim analysis showed worse overall survival [4]. | | Alpelisib | PI3Kα [5] | Approved for PIK3CA-mutated metastatic breast cancer [5]. | Information not covered in search results | Approved for specific use in breast cancer [5]. |
For researchers, understanding the experimental context of the data is crucial. Here is a summary of the key clinical trials that generated the efficacy data for this compound.
To understand the clinical outcomes, it's helpful to look at the biological rationale and inherent challenges.
The following diagram illustrates the core signaling pathway and the challenges of pan-PI3K inhibition.
When interpreting these results, consider the following:
| Cancer Type | Trial Phase | Regimen | Clinical Benefit Rate (CBR) | Key Efficacy Findings | Source (Trial) |
|---|---|---|---|---|---|
| Various Advanced Solid Tumors | Phase 1 | This compound monotherapy | Not specifically reported | 1 confirmed PR (triple-negative breast cancer); 3 unconfirmed PRs. | [1] |
| Metastatic Triple-Negative Breast Cancer | Phase 2 | This compound monotherapy | 12% (all SD ≥4 months) | No confirmed objective responses (CR or PR). Median PFS: 1.8 months. | [2] [3] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 2 | This compound ± Enzalutamide | Not specifically reported | No radiographic responses or PSA declines ≥50%. Median PFS: 1.9 months. | [4] |
| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Phase 3 | This compound + Paclitaxel vs Paclitaxel | Not applicable | No OS improvement (median OS: 9.6 vs 9.7 months). Higher ORR (30.3% vs 20.7%) but no PFS benefit. | [5] [6] |
The data in the table above comes from robust clinical trials adhering to strict protocols. Here is a detailed look at their methodologies.
Several studies incorporated biomarker analyses to understand the mechanism of action and identify potential predictive biomarkers:
The following diagram illustrates the PI3K-AKT-mTOR signaling pathway that this compound is designed to inhibit.
This compound is an oral pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K. [5] [2] It acts by competitively binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3. [1] This inhibition blocks the downstream activation of AKT and mTOR, key drivers of cellular processes like growth, proliferation, and survival. [2] [8] The drug showed particular interest in tumors with PI3K pathway activation, such as those with PTEN loss. [2] [4]
For researchers and drug development professionals, the data on this compound underscores several key points:
| Cancer Type | Trial Design | Patient Population | Clinical Benefit Rate (CBR) / Objective Response Rate (ORR) | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|
| Metastatic Triple-Negative Breast Cancer (TNBC) | Phase II, single-arm | Unselected (PTEN/INPP4B loss common) | CBR: 12% (all stable disease ≥4 months) | Median PFS: 1.8 months; No confirmed objective responses | [1] |
| HR+/HER2- Advanced Breast Cancer | Phase III (BELLE-2) | Post-menopausal, aromatase inhibitor-resistant | Not specified | Significantly longer median PFS vs. placebo + fulvestrant | [2] [3] |
| Platinum-Resistant Urothelial Carcinoma (UC) | Phase II, two-cohort | Initial cohort: Genetically unselected; Expansion cohort: PI3K/AKT/mTOR altered | Initial cohort: 1 PR in 13 evaluable patients; Expansion cohort: 0% disease control at 8 weeks | Modest activity with TSC1 alterations in initial cohort; accrual halted in expansion cohort due to lack of efficacy | [4] |
To help you evaluate the quality of this data, here are the methodologies from the key trials cited above.
The following diagram illustrates the signaling pathway targeted by this compound and its mechanism of action.
This compound (BKM120) is an orally bioavailable, pan-class I PI3K inhibitor. It targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and inhibits their activity at nanomolar concentrations [5] [4]. By binding to the PI3K enzyme, it prevents the formation of the lipid second messenger PIP3, thereby dampening the downstream activation of the AKT and mTOR signaling hubs. This leads to the suppression of critical cellular processes like survival, growth, and proliferation, which are often hijacked in cancer cells with hyperactive PI3K pathway signaling [5] [6].
A critical finding across studies is that This compound has a substantial toxicity profile, which has limited its clinical development.
The field of PI3K inhibition is evolving to overcome the challenges seen with earlier agents like this compound.
| Trial Name / Study | Patient Population | Treatment Arms | Median Overall Survival (Months) | Hazard Ratio (HR) for OS | Conclusion |
|---|---|---|---|---|---|
| BELLE-2 [1] | HR+/HER2- AI-resistant | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | Not Reached vs. Not Reached | 0.87 (95% CI 0.74-1.03) | Non-significant trend favoring this compound |
| BELLE-3 [2] | HR+/HER2- mTORi-resistant | This compound + Fulvestrant vs. Placebo + Fulvestrant | Not Reported | Not Significant | No significant OS benefit; trial terminated due to toxicity [2] |
| Phase 2 in TNBC [3] [4] | Metastatic Triple-Negative BC | This compound Monotherapy | 11.2 (95% CI 6.2-25.0) | Not Applicable (single-arm) | Modest activity; no confirmed objective responses |
The overall survival data comes from large, randomized Phase 2 and 3 trials conducted with strict methodologies.
The following diagram illustrates the targeted pathway and the rationale behind this compound's investigation.
This compound is an oral pan-class I PI3K inhibitor that targets all four catalytic isoforms (p110α, β, γ, and δ) of the PI3K enzyme [5] [2]. The PI3K pathway is a key regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer [6]. In breast cancer, activating mutations in the PIK3CA gene or loss of the PTEN tumor suppressor can lead to constitutive pathway activation, promoting tumor growth and resistance to therapies like endocrine therapy in HR+ disease [6] [5].
The development of this compound in breast cancer was ultimately abandoned. The primary reasons were:
| Trial Aspect | Details |
|---|---|
| Patient Population | Platinum-refractory metastatic UC [1] [2] |
| Study Design | Phase II, two cohorts: initial genetically unselected cohort and an expansion cohort with PI3K pathway-altered tumors [1] |
| Primary Endpoint | 2-month progression-free survival (PFS) rate [1] |
| Efficacy in Initial Cohort | 7 of 13 evaluable patients had disease control (1 Partial Response, 6 Stable Disease) [1] [2] |
| Efficacy in Altered Cohort | 0 of 4 patients achieved disease control at 8 weeks [1] |
| Key Predictive Alteration | TSC1 loss-of-function alterations (found in the patient with PR and 3 with SD) [1] [2] |
| Common Toxicities | Rash, abnormal hepatic function, mood alterations, hyperglycemia [3] |
| Treatment Discontinuation | 2 of 19 patients discontinued due to treatment-related toxicities [1] |
| Conclusion | Modest clinical activity with substantial toxicity; future research should focus on more selective inhibitors [1] [2] |
For researchers, here are the key methodologies and mechanistic rationales from the evidence.
The following diagram illustrates this key resistance mechanism to PI3K inhibition and a potential combinatorial strategy.
The evidence points to several critical considerations for drug development.
The table below summarizes key efficacy and safety findings from clinical trials investigating this compound in mCRPC.
| Trial Design & Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|
| Phase II: this compound ± Enzalutamide [1] [2] • Patients with progressive mCRPC post-docetaxel • 83% had ≥4 prior therapies | • 6-month PFS rate: 10% (primary endpoint) • Median PFS: 1.9 months (3.5 months with enzalutamide combo) • Median OS: 10.6 months • PSA response: No patients achieved ≥50% decline; 23% had any decline • Radiographic response: None observed | • Grade III+ Adverse Events: 43% of patients • Common toxicities: Hyperglycemia, anxiety/mood disorders, fatigue, rash, nausea, diarrhea, anorexia, weight loss • Severe events: Included respiratory infection, multi-organ failure, confusion, and seizure | | Phase Ib: this compound + Abiraterone [3] [4] • Patients with CRPC who progressed on abiraterone | • PSA response: Few PSA decreases reported • Antitumour activity: Marginal, with no objective responses • Pharmacokinetics: 26% lower this compound exposure (AUC) and 48% lower max concentration (Cmax) when combined with abiraterone | • Dose-Limiting Toxicities (DLTs): At 100 mg dose, DLTs included Grade 3 hyperglycemia and Grade 2 asthenia |
Understanding the scientific rationale and trial methods is key to interpreting these results.
The PI3K pathway is activated in a majority of metastatic prostate cancers, often through loss of the PTEN tumor suppressor [1] [5]. Preclinical studies revealed a critical reciprocal feedback loop between the PI3K and Androgen Receptor (AR) pathways [1] [3]:
This feedback suggested that simultaneously inhibiting both pathways could be more effective than targeting either alone, which provided the rationale for combining this compound with AR-targeted drugs like enzalutamide and abiraterone [1] [2].
A multisite Phase II trial evaluated this compound with or without enzalutamide [1] [2]:
The collective data indicate that this compound's development for prostate cancer has been halted. Here's why and what it means for researchers:
The primary evidence for this compound in thymoma comes from a single-arm, Phase II trial (NCT02220855) involving patients with recurrent thymoma who had progressed after at least one prior line of platinum-based chemotherapy [1] [2] [3].
| Metric | Result |
|---|---|
| Number of Patients | 14 [1] [4] |
| Patient Population | Stage IV, WHO Type B2 (29%) or B3 (71%) thymoma [1] |
| Objective Response Rate (ORR) | 7% (1 patient with Partial Response) [1] [3] |
| Disease Control Rate (DCR) | 50% [1] [3] |
| Median Progression-Free Survival (mPFS) | 11.1 months (95% CI: 2.9 – 18.8) [1] |
| Median Overall Survival (mOS) | 22.5 months [1] |
| Most Common Grade 3-4 Adverse Events | Dyspnea (21%), Rash (14%), Elevated transaminases (14%), Pneumonitis (7%), Hyperglycemia (7%) [1] [4] |
The trial was terminated prematurely by the sponsor due to the discontinuation of the this compound development program, limiting the total accrual of patients [1].
The following details the methodology of the key Phase II trial investigating this compound in thymoma [1] [2].
This compound is an oral pan-class I PI3K inhibitor that targets all four isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) and works by competitively binding to the ATP-binding site of the lipid kinase domain [5] [6]. The rationale for its use in thymoma was based on preclinical data showing that the PI3K/AKT pathway is frequently activated in these tumors [1].
The diagram below illustrates the mechanism of action of this compound within the PI3K/AKT/mTOR pathway, a key signaling cascade for cell growth and survival that is often dysregulated in cancer.
While this compound is no longer in active development for thymoma, research into other targeted therapies and immunotherapies continues. The table below places this compound's results in the context of other emerging treatments for thymic epithelial tumors (TETs).
| Therapy / Agent | Class / Target | Reported Efficacy in Thymic Tumors | Key Considerations |
|---|---|---|---|
| This compound | Pan-PI3K inhibitor | ORR: 7% (thymoma) [1] | Development discontinued; modest activity. |
| Pembrolizumab | PD-1 inhibitor (Immunotherapy) | ORR: 29% (thymoma), 19-22.5% (thymic carcinoma) [7] | Associated with a high risk of severe immune-related adverse events, including myocarditis, especially in thymoma [7] [8]. |
| Rivoceranib | VEGFR2 inhibitor (Anti-angiogenic) | ORR: 35% (in mixed TETs, 2025 data) [8] | Shows activity in both thymoma and thymic carcinoma; similar profile to other anti-angiogenics like lenvatinib [8]. |
| Sunitinib & Lenvatinib | Multi-targeted Tyrosine Kinase Inhibitors (Anti-angiogenic) | Lenvatinib ORR: 38% (thymic carcinoma) [8] | Considered a standard of care option for recurrent/metastatic disease [8]. |
It is important to note that cross-trial comparisons should be interpreted with caution due to differences in trial design, patient populations, and prior treatments.
Current research has shifted towards other targeted agents, particularly anti-angiogenic drugs, and immunotherapy, though the latter carries significant and unique risks in the thymoma patient population [7] [8].
| Biomarker / Molecular Context | Cancer Type | Clinical Trial Context | Observed Efficacy (vs. Control) | Key Findings & Validation Approach |
|---|---|---|---|---|
| PI3K Pathway Activation [1] | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Paclitaxel (BERIL-1 Study) | Hazard Ratio (HR) for death: 0.43 | Biomarker effect was conditional on tumor immune infiltration (TILs+). Genomic analysis of baseline tumor/plasma samples. |
| NOTCH Pathway Activation [1] | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Paclitaxel (BERIL-1 Study) | Hazard Ratio (HR) for death: 0.40 | Association was also specific to patients with TILs+ tumors. Integrated genomic and IHC analysis. |
| PIK3CA/AKT1/PTEN alterations [2] | Metastatic Triple-Negative Breast Cancer (TNBC) | This compound Monotherapy | Clinical Benefit: Not achieved | Lack of objective responses; pathway inhibition (per RPPA) was observed but was insufficient for clinical efficacy. |
| Tumor Immune Infiltration (TILs+/CD8+) [1] | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Paclitaxel (BERIL-1 Study) | Enhanced effect of PI3K/NOTCH biomarkers | Served as a permissive microenvironment for biomarker efficacy. Validated via immunohistochemistry (IHC). |
| Co-clinical PDX Models [3] | Squamous Cell Carcinoma of Head and Neck (SCCHN) | This compound + Cetuximab | Disease Control Rate (DCR): 91% | PDX models mirrored patient responses, validating the combination strategy and identifying apoptosis genes as a mechanism. |
For researchers looking to validate these biomarkers, here are the key methodologies used in the cited studies.
This study provides a robust framework for correlating genomic biomarkers with clinical outcomes in a phase 2 trial setting.
TP53, NOTCH1, and PIK3CA.This protocol describes a powerful approach to validate drug efficacy and biomarkers preclinically.
[1 - (Change in tumor volume in treatment group / Change in tumor volume in control group)] × 100.The following diagram synthesizes the findings from the search results, illustrating the key signaling pathways targeted by this compound and the logical flow of the biomarker validation strategy.
The diagram highlights that the predictive power of PI3K or NOTCH pathway activation is critically dependent on a permissive tumor immune microenvironment. This compound's efficacy is significantly enhanced when these two conditions are met, and rational combinations can be pursued to overcome monotherapy resistance [1] [3] [2].
| Cancer Type | Regimen | Trial Phase & Design | Key Efficacy Results | Source (NCT ID) |
|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Buparlisib Monotherapy | Phase 2, Single-arm (53 patients) | DCR: 49% ORR: 3% Median PFS: 63 days Median OS: 143 days | [1] [2] (NCT01527877) | | | this compound + Cetuximab | Phase 2, Single-arm (11 patients post-monotherapy progression) | DCR: 91% ORR: 18% Median PFS: 111 days Median OS: 206 days | [1] [2] (NCT01527877) | | HER2- Negative Breast Cancer (HR+) | this compound + Fulvestrant | Phase 3, Randomized (BELLE-2) | PFS: Significantly prolonged vs. placebo + fulvestrant, but with excessive side effects [3] | [3] (NCT01610284) | | | this compound + Fulvestrant (post-mTORi) | Phase 3, Randomized (BELLE-3) | Trial terminated due to excessive side effects [3] | [3] (NCT01633060) | | HER2-Negative Breast Cancer | this compound + Paclitaxel | Phase 2/3, Randomized (BELLE-4) | PFS: No improvement vs. paclitaxel alone (median 8.0 vs. 9.2 months). Trial stopped for futility [4] | [3] [4] (NCT01572727) | | Triple-Negative Breast Cancer (TNBC) | this compound Monotherapy | Phase 2, Single-arm (50 patients) | CBR: 12% (all stable disease) Confirmed ORR: 0% Median PFS: 1.8 months | [5] (NCT01629615, NCT01790932) | | Non-Small Cell Lung Cancer (NSCLC) | this compound Monotherapy (PI3K pathway-activated) | Phase 2, Single-arm (63 patients) | 12-week PFS rate: ~23% (squamous) and ~20% (nonsquamous). Trial did not proceed to next stage [6] | [6] (NCT01820325) |
Abbreviations: DCR (Disease Control Rate) = Complete Response + Partial Response + Stable Disease; ORR (Objective Response Rate) = Complete Response + Partial Response; CBR (Clinical Benefit Rate) = Complete Response + Partial Response + Stable Disease ≥ 4 months; PFS (Progression-Free Survival); OS (Overall Survival).
The efficacy data presented above are derived from robust clinical trial designs. Below are the methodologies for two key studies that highlight the monotherapy versus combination approach.
This trial featured a unique "co-clinical" design, simultaneously testing treatments in patients and in patient-derived xenograft (PDX) models created from the same patients [2].
This study evaluated this compound monotherapy and incorporated biomarker analysis to understand the underlying biology [5].
Understanding this compound's mechanism reveals why combination strategies are necessary.
The diagram below illustrates the core PI3K signaling pathway that this compound is designed to target.
For researchers in drug development, the data on this compound offers critical insights:
| Cancer Type | Study Regimen | Efficacy Outcomes | Study Phase & Design |
|---|---|---|---|
| Various Advanced Solid Tumors [1] | This compound monotherapy | Clinical Benefit Rate: 15.1% (in PI3K pathway-activated tumors) [1] | Phase 2, single-arm, tissue-agnostic (N=146) [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) [2] | This compound + Paclitaxel | Improved Overall Survival (OS): In subgroups with tumor immune infiltration and PI3K/NOTCH pathway activation (HR for death: 0.43 and 0.40) [2] | Phase 2, randomized (BERIL-1) [2] |
| Mantle Cell Lymphoma (MCL) [3] | this compound + Ibrutinib (BTK inhibitor) | Overall Response Rate (ORR): 94% Median Progression-Free Survival: 33 months [3] | Phase I/Ib (N=37 with various lymphomas) [3] | | Triple-Negative Breast Cancer (TNBC) [4] | this compound monotherapy | Clinical Benefit Rate: 12% (Stable Disease ≥4 months) Median PFS: 1.8 months No confirmed objective responses [4] | Phase 2, single-arm (N=50) [4] | | Hormone Receptor-Positive (HR+), HER2-Negative Breast Cancer [5] | this compound + Fulvestrant | Prolonged PFS vs. placebo, but significant side effects led to the discontinuation of the development program. [5] | Phase 3, randomized (BELLE-2) [5] | | Metastatic Renal Cell Carcinoma (mRCC) [6] | this compound + Bevacizumab | Partial Response Rate: 13% Notable tumor shrinkage in patients with activating PIK3CA mutations. [6] | Phase 1 (N=32) [6] |
The data in the table above comes from rigorous clinical trial designs. Here are the details of the key methodologies:
This compound (BKM120) is an oral pan-class I phosphoinositide 3-kinase (PI3K) inhibitor [5]. It targets all four isoforms (α, β, γ, δ) of the class I PI3K family, which is a central node in a critical cellular signaling pathway [1]. Constitutive activation of this pathway, through mutations in genes like PIK3CA or loss of PTEN, is a common driver of tumorigenesis [1]. By inhibiting PI3K, this compound aims to block this pro-growth and survival signaling in cancer cells.
The following diagram illustrates the PI3K pathway and the mechanism of this compound.
Acute Toxic;Health Hazard